Tirilazad Mesylate
Beschreibung
Eigenschaften
CAS-Nummer |
110101-67-2 |
|---|---|
Molekularformel |
C39H56N6O5S |
Molekulargewicht |
721.0 g/mol |
IUPAC-Name |
(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid |
InChI |
InChI=1S/C38H52N6O2.CH4O3S/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44;1-5(2,3)4/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3;1H3,(H,2,3,4)/t26-,29-,31+,35-,37+,38+;/m1./s1 |
InChI-Schlüssel |
HPZOOQSXPMEJBV-ODCFVKFUSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |
Andere CAS-Nummern |
110101-67-2 |
Verwandte CAS-Nummern |
111793-42-1 (mesylate:hydrate) 110101-66-1 (Parent) 75-75-2 (Parent) |
Synonyme |
21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate Freedox pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate tirilazad tirilazad mesylate tirilazad mesylate hydrate U 74006F U-74006 U-74006F U74006F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Tirilazad Mesylate: A Technical Whitepaper on its Discovery, Mechanism, and Clinical Journey
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirilazad (B25892) mesylate (U-74006F), a non-glucocorticoid 21-aminosteroid, emerged from a focused research initiative in the 1980s by The Upjohn Company to develop neuroprotective agents that could mitigate the secondary damage following acute central nervous system (CNS) injuries. Identified as a potent inhibitor of iron-dependent lipid peroxidation, tirilazad, part of a class of compounds nicknamed "lazaroids," showed considerable promise in preclinical models of traumatic brain injury (TBI), spinal cord injury, subarachnoid hemorrhage (SAH), and ischemic stroke. Its proposed mechanism centers on its ability to scavenge lipid peroxyl radicals and stabilize cell membranes, thereby interrupting the cascade of oxidative damage that follows initial injury. Despite its strong preclinical efficacy, tirilazad's journey through clinical trials was met with mixed and ultimately disappointing results, leading to its failure to gain widespread regulatory approval. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and extensive clinical evaluation of tirilazad mesylate, offering valuable insights for researchers in the field of neuroprotection and drug development.
Discovery and History
In the 1980s, the focus of neuroprotective drug discovery for acute CNS injuries like TBI and stroke was largely centered on antagonizing the excitotoxic effects of glutamate. The Upjohn Company, however, pursued an alternative strategy targeting the downstream effects of excitotoxicity, specifically the surge of reactive oxygen species (ROS) and subsequent lipid peroxidation, a process to which brain cell membranes are highly susceptible. This led to the discovery of the 21-aminosteroids, a novel class of compounds that were potent antioxidants. These compounds were so effective in preclinical models at limiting brain damage that they were colloquially termed "lazaroids," alluding to the biblical story of Lazarus being raised from the dead.
This compound (U-74006F) emerged as one of the most promising candidates from this class. It is a synthetic, lipid-soluble, non-glucocorticoid aminosteroid, specifically designed to inhibit iron-dependent lipid peroxidation. Following promising results in various preclinical paradigms of neuroprotection, this compound, under the product name Freedox, entered into ambitious clinical development in early 1988 for the treatment of moderate to severe TBI, thromboembolic stroke, and aneurysmal SAH.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of lipid peroxidation, a destructive process initiated by ROS that attacks the lipids within cell membranes. This process is particularly detrimental in the CNS following an injury. Tirilazad's protective effects are mediated through several interconnected actions:
-
Free Radical Scavenging: Tirilazad directly scavenges lipid peroxyl and hydroxyl radicals, thereby neutralizing these highly reactive species and preventing them from propagating the chain reaction of lipid peroxidation.
-
Membrane Stabilization: Tirilazad incorporates into the lipid bilayer of cell membranes. This interaction is thought to decrease membrane fluidity and increase its stability, making it more resistant to oxidative attack.
-
Preservation of Endogenous Antioxidants: By quenching free radicals, tirilazad helps to spare and maintain the levels of endogenous antioxidants, particularly vitamins E and C, which are crucial for cellular defense against oxidative stress.
-
Inhibition of Iron-Dependent Lipid Peroxidation: A key feature of tirilazad is its potent inhibition of iron-catalyzed lipid peroxidation, a critical pathway in the secondary injury cascade.
Signaling Pathway of Oxidative Stress and Tirilazad's Intervention
The following diagram illustrates the central role of lipid peroxidation in oxidative stress-induced cell injury and the points of intervention for tirilazad.
Tirilazad Mesylate: A Deep Dive into its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad mesylate (U-74006F) is a non-glucocorticoid 21-aminosteroid, or lazaroid, that was developed for its potent antioxidant and neuroprotective properties. It was extensively investigated for the treatment of acute neurological injuries, including ischemic stroke, subarachnoid hemorrhage (SAH), and traumatic brain injury (TBI). The fundamental mechanism of action of Tirilazad revolves around its ability to inhibit iron-dependent lipid peroxidation, a critical process in secondary injury cascades following central nervous system (CNS) insults. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of the involved pathways and workflows.
Core Mechanism of Action: Inhibition of Lipid Peroxidation
The primary and most well-established mechanism of action of this compound is the inhibition of iron-dependent lipid peroxidation within cellular membranes.[1] This process is a key contributor to secondary cell damage following events like ischemia or trauma. Tirilazad exerts its effects through a combination of free-radical scavenging and membrane-stabilizing properties.[2]
The proposed molecular actions of Tirilazad include:
-
Scavenging of Lipid Peroxyl Radicals: Tirilazad directly scavenges lipid peroxyl radicals (LOO•), which are key propagators of the lipid peroxidation chain reaction. This action is similar to that of the endogenous antioxidant vitamin E.
-
Membrane Stabilization: By incorporating into the lipid bilayer, Tirilazad is thought to decrease membrane fluidity. This structural alteration can limit the diffusion of lipid peroxyl radicals and their interaction with adjacent fatty acids, thereby hindering the propagation of lipid peroxidation.
-
Preservation of Endogenous Antioxidants: Tirilazad helps in maintaining the levels of endogenous antioxidants, particularly vitamin E, which are depleted during oxidative stress.[1]
-
Modulation of Inflammatory Responses: While less pronounced than its antioxidant effects, Tirilazad can modulate inflammatory responses, which may contribute to reducing overall tissue damage in CNS injuries.[3]
-
Calcium Homeostasis: Tirilazad has been shown to affect cellular calcium homeostasis, a critical factor in preventing excitotoxicity and subsequent cell death.[3]
The following diagram illustrates the central role of Tirilazad in mitigating the lipid peroxidation cascade.
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of Tirilazad has been quantified in various preclinical models. The following tables summarize key findings.
Table 1: In Vitro Inhibition of Lipid Peroxidation
| Assay System | Peroxidation Initiator | Tirilazad (U-74006F) IC50 | Reference |
| Rat brain homogenates | Fe²⁺/ascorbate | 15 µM | Braughler et al., 1987 |
| Purified brain synaptosomes | Fe²⁺/ascorbate | 2-60 µM | Braughler et al., 1987 |
Table 2: Neuroprotective Effects in Animal Models of Neurological Injury
| Animal Model | Injury Type | Treatment Regimen | Key Outcome | Result | Reference |
| Male CF-1 Mice | Severe Concussive Head Injury | 0.003 to 30 mg/kg IV, 5 min post-injury | Neurological Status (Grip Test) at 1 hr | Up to 168.6% improvement | Hall et al., 1988 |
| Male CF-1 Mice | Severe Concussive Head Injury | 1 mg/kg IV at 5 min and 1.5 hr post-injury | 1-week survival rate | 78.6% vs 27.3% in vehicle | Hall et al., 1988 |
| Rats | Subarachnoid Hemorrhage | 0.3 mg/kg and 1.0 mg/kg IV | Reduction in BBB damage | 35.2% and 60.6% reduction, respectively | Audus et al., 1991 |
| Gerbils | Unilateral Carotid Artery Occlusion | 10 mg/kg IP | Postischemic brain vitamin E loss | 27% vs 60% in vehicle | Hall et al., 1991 |
| Gerbils | Unilateral Carotid Artery Occlusion | 10 mg/kg IP | Cortical extracellular Ca²⁺ recovery | 0.56 mM vs 0.22 mM in vehicle | Hall et al., 1991 |
| Meta-analysis of 18 studies (544 animals) | Focal Ischemia | Various | Reduction in infarct volume | 29.2% (95% CI 21.1% to 37.2%) | Macleod et al., 2007 |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the experimental protocols for the key studies cited.
In Vitro Lipid Peroxidation Assay (Braughler et al., 1987)
This protocol outlines the method used to determine the inhibitory effect of Tirilazad on iron-induced lipid peroxidation in rat brain tissue.
References
An In-depth Technical Guide on Tirilazad Mesylate as a Lipid Peroxidation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad mesylate, also known as U-74006F, is a synthetic, non-glucocorticoid 21-aminosteroid ('lazaroid') developed for its potent cytoprotective and neuroprotective properties. Unlike corticosteroids, its mechanism of action is not mediated by hormonal effects but is centered on its ability to inhibit iron-dependent lipid peroxidation and scavenge free radicals. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, experimental protocols for its evaluation, and a summary of key preclinical and clinical data.
Mechanism of Action
Tirilazad's primary mechanism of action is the inhibition of lipid peroxidation, a destructive process initiated by reactive oxygen species (ROS) that damages cellular membranes. This process is particularly relevant in the pathophysiology of secondary damage following central nervous system (CNS) injuries like subarachn's a combination of radical scavenging and membrane-stabilizing properties.
The key cytoprotective pathways of Tirilazad include:
-
Radical Scavenging: It directly scavenges lipid peroxyl radicals (LOO•), interrupting the propagation phase of lipid peroxidation.
-
Membrane Stabilization: By inserting into the lipid bilayer of cell membranes, Tirilazad decreases membrane fluidity, which helps to preserve membrane integrity.
-
Preservation of Endogenous Antioxidants: It helps in maintaining the levels of other crucial antioxidants like Vitamin E within the cell membrane.
-
Iron-Dependent Peroxidation Inhibition: Tirilazad is particularly effective at inhibiting iron-catalyzed lipid peroxidation, a key factor in secondary damage after events like subarachnoid hemorrhage.
Signaling Pathway of Lipid Peroxidation and Tirilazad's Intervention
The following diagram illustrates the cascade of lipid peroxidation and the point of intervention for Tirilazad.
Pharmacokinetics and Metabolism
Tirilazad is administered intravenously and effectively crosses the blood-brain barrier, a crucial characteristic for a neuroprotective agent. Its clearance is primarily hepatic, approaching the rate of liver blood flow. A major metabolite, U-89678, is formed by the reduction of the A-ring and is also pharmacologically active, potentially contributing to the overall neuroprotective effects.
| Parameter | Value | Study Population | Citation |
| Elimination Half-life (single dose) | ~3.7 hours (at higher doses) | Healthy male volunteers | |
| Elimination Half-life (multiple doses) | 61.2 - 123 hours | Healthy male volunteers | |
| Metabolite (U-89678) Half-life | 60.5 - 111 hours | Healthy male volunteers | |
| Clearance | Approaches liver blood flow | Healthy male volunteers |
Preclinical and Clinical Data
Tirilazad has been extensively studied in various models of CNS injury, including subarachnoid hemorrhage (SAH), ischemic stroke, and spinal cord injury.
Preclinical Efficacy
In animal models, Tirilazad has been shown to:
-
Reduce the size of infarcts in focal cerebral ischemia.
-
Ameliorate cerebral vasospasm following SAH.
-
Protect the hepatic endothelium from damage in hemorrhagic shock models.
-
Block cortical hypoperfusion following spreading depression.
-
Preserve mitochondrial function after traumatic brain injury.
Clinical Trials in Aneurysmal Subarachnoid Hemorrhage (SAH)
Clinical trials in patients with aneurysmal SAH have yielded mixed but, in some cases, promising results.
| Study | Dosage | Key Findings | Citation |
| Phase II Cooperative Aneurysm Study | 0.6, 2, or 6 mg/kg/day | Safe at all doses; trend toward improved 3-month outcome at 2 mg/kg/day. | |
| European/Australian/New Zealand Trial | 0.6, 2, or 6 mg/kg/day | 6 mg/kg/day dose reduced mortality and improved recovery (predominantly in men). | |
| North American Trial | 2 or 6 mg/kg/day | No significant improvement in overall outcome. However, in men with severe SAH (Grades IV-V), the 6 mg/kg/day dose significantly reduced mortality. | |
| Meta-analysis | Various | No effect on overall clinical outcome, but a significant decrease in symptomatic vasospasm. |
Clinical Trials in Acute Ischemic Stroke
Despite promising preclinical data, clinical trials of Tirilazad in acute ischemic stroke have been largely disappointing.
| Study | Dosage | Key Findings | Citation |
| STIPAS (Safety Study) | 0.6, 2.0, or 6.0 mg/kg/day | Well-tolerated, but no evidence of efficacy. | |
| RANTTAS | 6 mg/kg/day | No improvement in overall functional outcome. | |
| Systematic Review (6 trials, 1757 patients) | Various | No alteration in fatality rates. A significant increase in the combined endpoint of death and disability. |
Experimental Protocols
The evaluation of lipid peroxidation inhibitors like Tirilazad often involves measuring biomarkers of oxidative stress, such as malondialdehyde (MDA). The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for this purpose.
TBARS Assay for MDA Quantification
Principle: The TBARS assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperatures. This reaction forms a pink-colored MDA-TBA2 adduct that can be quantified spectrophotometrically at approximately 532 nm.
General Protocol for Tissue Homogenates:
-
Sample Preparation: Homogenize ~20-100 mg of tissue in an appropriate buffer (e.g., RIPA buffer or phosphate (B84403) buffer) on ice. To prevent ex vivo lipid peroxidation, an antioxidant like butylated hydroxytoluene (BHT) should be added.
-
Protein Precipitation: Add an equal volume of ice-cold 10% Trichloroacetic Acid (TCA) to the homogenate to precipitate proteins.
-
Incubation and Centrifugation: Incubate the mixture on ice for 15 minutes, followed by centrifugation (e.g., 2200 x g for 15 minutes at 4°C) to pellet the precipitated protein.
-
Reaction with TBA: Transfer the supernatant to a new tube and add an equal volume of 0.67% TBA solution.
-
Heating: Incubate the mixture in a boiling water bath for 10-60 minutes to facilitate the formation of the MDA-TBA2 adduct.
-
Measurement: After cooling the samples, measure the absorbance of the supernatant at 532 nm using a spectrophotometer or microplate reader.
-
Quantification: Determine the MDA concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Results are typically normalized to the protein concentration of the initial homogenate.
Experimental Workflow: TBARS Assay
Conclusion
This compound is a potent inhibitor of lipid peroxidation with a well-defined mechanism of action involving free radical scavenging and membrane stabilization. While it has demonstrated significant neuroprotective effects in a wide range of preclinical models, its translation to clinical efficacy has been challenging. Promising results in some subgroups of patients with aneurysmal subarachnoid hemorrhage were not consistently replicated, and trials in acute ischemic stroke failed to show a benefit, with some evidence even suggesting potential harm. The discrepancy between preclinical promise and clinical outcomes highlights the complexities of treating acute CNS injuries. Despite its limited clinical success, the study of Tirilazad has significantly contributed to the understanding of the role of lipid peroxidation in secondary injury mechanisms and continues to be a valuable reference compound in neuroprotection research.
Tirilazad Mesylate: A Technical Guide to its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tirilazad (B25892) mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or lazaroid, developed for its potent neuroprotective properties. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation, a critical process in secondary neuronal injury following ischemia, subarachnoid hemorrhage (SAH), and traumatic brain injury (TBI). Tirilazad integrates into cellular membranes, where it scavenges lipid peroxyl radicals, stabilizes membrane fluidity, and preserves endogenous antioxidants like vitamin E.[1][2][3][4] This guide provides a comprehensive technical overview of the neuroprotective attributes of Tirilazad mesylate, including its mechanism of action, a compilation of quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of its operational pathways. Despite promising preclinical results, clinical trials in acute ischemic stroke and head injury have yielded mixed or disappointing outcomes, highlighting the complexities of translating neuroprotective strategies from bench to bedside.[2] However, some positive results were observed in clinical trials for aneurysmal SAH.[3][5]
Core Mechanism of Action
This compound's neuroprotective effects are primarily attributed to its potent inhibition of lipid peroxidation and its ability to scavenge free radicals.[1][6] It also contributes to the modulation of inflammatory responses and calcium homeostasis.[1]
Inhibition of Lipid Peroxidation and Free Radical Scavenging
As a lipophilic molecule, this compound readily partitions into the lipid bilayer of cell membranes.[4] Within the membrane, it exerts its antioxidant effects through several mechanisms:
-
Scavenging of Lipid Peroxyl Radicals: Tirilazad directly scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[1]
-
Membrane Stabilization: By inserting into the lipid bilayer, Tirilazad decreases membrane fluidity, which helps to protect the membrane from oxidative damage.[2]
-
Preservation of Endogenous Antioxidants: Tirilazad helps to maintain the levels of endogenous antioxidants, particularly vitamin E and vitamin C.[2]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - SCIRE Professional [scireproject.com]
- 5. Protective effects of this compound and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
Tirilazad Mesylate antioxidant effects in CNS injury
An In-Depth Technical Guide to the Antioxidant Effects of Tirilazad (B25892) Mesylate in Central Nervous System Injury
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tirilazad mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or "lazaroid," specifically designed to inhibit iron-dependent lipid peroxidation.[1][2] Its primary mechanism of action centers on its potent antioxidant properties, including scavenging lipid peroxyl radicals and stabilizing cell membranes, which are critical in mitigating the secondary injury cascade following central nervous system (CNS) trauma.[3][4] Preclinical studies across various models of CNS injury—including subarachnoid hemorrhage (SAH), traumatic brain injury (TBI), and focal cerebral ischemia—have demonstrated significant neuroprotective effects, such as reduced edema, preserved blood-brain barrier (BBB) integrity, and improved neurological outcomes.[1][5][6] These effects are strongly correlated with a reduction in markers of oxidative stress.[1] While initial clinical trials in aneurysmal SAH showed a promising reduction in mortality and an increase in good recovery, particularly in men, subsequent trials in TBI and ischemic stroke did not yield significant benefits, highlighting the complex translational challenges in neuroprotection.[2][7][8] This guide provides a comprehensive overview of the core antioxidant mechanisms, quantitative preclinical data, and key experimental protocols related to this compound's role in CNS injury research.
Introduction: The Role of Oxidative Stress in CNS Injury
Acute CNS injuries, such as TBI, spinal cord injury (SCI), and stroke, trigger a complex cascade of secondary events that exacerbate initial mechanical damage. A key pathological mechanism in this secondary injury is the massive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] This surge in free radicals rapidly overwhelms the brain's endogenous antioxidant defenses, leading to a state of severe oxidative stress. The brain is uniquely vulnerable due to its high lipid content, high metabolic rate, and relative scarcity of antioxidant enzymes compared to other organs. This oxidative burst initiates iron-catalyzed lipid peroxidation, a destructive chain reaction where free radicals attack the polyunsaturated fatty acids in cell membranes, leading to impaired membrane function, disruption of ion homeostasis, mitochondrial failure, and ultimately, neuronal cell death.[2][4][9]
This compound: A Targeted 21-Aminosteroid Antioxidant
This compound was developed as part of the "lazaroid" series of compounds, engineered to retain the antioxidant properties of glucocorticoids like methylprednisolone (B1676475) but without the associated glucocorticoid receptor-mediated side effects.[2][10] Its structure allows it to intercalate into the lipid bilayer of cell membranes, positioning it at the site of lipid peroxidation.[10] Unlike traditional corticosteroids, Tirilazad has no hormonal effects.[10] Its cytoprotective actions are attributed to a multi-faceted antioxidant mechanism.[3][10]
Core Mechanism of Action: Inhibition of Lipid Peroxidation
The principal mechanism of Tirilazad is the potent inhibition of lipid peroxidation.[3] This is achieved through two primary actions:
-
Scavenging of Lipid Peroxyl Radicals: Tirilazad acts as a chain-breaking antioxidant. During the propagation phase of lipid peroxidation, it donates an electron to lipid peroxyl radicals (LOO•), neutralizing them and terminating the destructive chain reaction.[1][9] This action helps preserve the structural integrity of cell membranes.
-
Membrane Stabilization: By inserting itself into the cell membrane, Tirilazad decreases membrane fluidity.[10] This biophysical action makes the membrane less susceptible to oxidative attack by free radicals.[1][10]
Furthermore, Tirilazad helps preserve endogenous antioxidants, notably vitamin E (α-tocopherol).[11][12] By scavenging peroxyl radicals, Tirilazad spares vitamin E, allowing it to continue its own protective functions within the membrane.[11]
References
- 1. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant therapies in traumatic brain and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of U74006F on neurologic function and brain edema after fluid percussion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-response analysis of the effect of 21-aminosteroid this compound (U-74006F) upon neurological outcome and ischemic brain damage in permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Strategies in Neurocritical Care - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized, double-blind, vehicle-controlled trial of this compound in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [this compound (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.uky.edu [scholars.uky.edu]
- 12. This compound protects vitamins C and E in brain ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Tirilazad Mesylate: A Technical Guide on its Effects on Cell Membrane Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirilazad (B25892) mesylate, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation renowned for its neuroprotective properties. This technical guide delves into the core mechanisms by which tirilazad mesylate contributes to cell membrane stability, primarily through the attenuation of oxidative stress-induced damage. While extensive clinical research has focused on its application in conditions like subarachnoid hemorrhage, the foundational biophysical interactions with the cell membrane are critical for understanding its therapeutic potential. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Cellular membranes are fundamental to cellular function, acting as selective barriers and platforms for a myriad of signaling processes. The integrity of these membranes is paramount, and their disruption by oxidative stress, particularly lipid peroxidation, is a key pathological event in numerous diseases, including neurodegenerative disorders and acute central nervous system (CNS) injuries.[1] this compound emerges as a significant therapeutic candidate by directly countering this destructive cascade.[2][3] Its mechanism is centered on antioxidant capabilities, specifically the scavenging of free radicals and subsequent inhibition of lipid peroxidation, which helps preserve cell membrane integrity and function.[1]
Mechanism of Action: Inhibition of Lipid Peroxidation
The primary mechanism by which this compound stabilizes cell membranes is through its potent inhibition of iron-catalyzed lipid peroxidation.[1] This process involves a destructive chain reaction initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids within the membrane lipid bilayer.
This compound exerts its protective effects through several proposed actions:
-
Radical Scavenging: It directly scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.
-
Membrane Stabilization: By inserting into the lipid bilayer, tirilazad is thought to decrease membrane fluidity, which may restrict the propagation of free radicals.[4]
-
Preservation of Endogenous Antioxidants: Studies have shown that tirilazad can spare endogenous antioxidants like vitamin E, which is also a crucial component of the membrane's defense against oxidative stress.[5][6]
Signaling Pathway of Lipid Peroxidation and Tirilazad Intervention
The following diagram illustrates the cascade of events in lipid peroxidation and the points of intervention for this compound.
Quantitative Data on Tirilazad's Effects
The protective effects of this compound on cell membrane integrity have been quantified in various preclinical models. The following tables summarize key findings.
Table 1: Effect of this compound on Blood-Brain Barrier (BBB) Damage in a Rat Model of Subarachnoid Hemorrhage (SAH)
| Treatment Group | Dose (mg/kg) | Reduction in BBB Damage (%) | p-value | Reference |
| This compound | 0.3 | 35.2 | < 0.05 | [7] |
| This compound | 1.0 | 60.6 | < 0.0001 | [7] |
Data from a study involving intravenous administration of tirilazad before and after induced SAH in rats. BBB damage was quantified by Evans' blue dye extravasation.[7]
Table 2: Neuroprotective Effect of this compound on Cultured Neurons
| Treatment Group | Concentration (µM) | Neuronal Survival | Reference |
| Control | - | Baseline | [7] |
| This compound | 3 | Concentration-dependent | [7] |
| This compound | 10 | increase in cell | [7] |
| This compound | 30 | viability | [7] |
This study assessed the ability of tirilazad to protect cultured fetal mouse spinal cord neurons from iron-induced lipid peroxidative injury. Cell viability was measured by the uptake of [³H]alpha-(methyl)-aminoisobutyric acid.[7]
Table 3: Effect of this compound on Brain Malondialdehyde (MDA) Levels After Traumatic Brain Injury
| Treatment Group | MDA Level (nmol/g wet tissue) | p-value vs. Control | Reference |
| Control (Saline) | 338 ± 35 | - | [6] |
| This compound (10 mg/kg) | 273 ± 40 | < 0.03 | [6] |
| Methylprednisolone | 296 ± 45 | > 0.05 | [6] |
| Vitamin E | 306 ± 42 | > 0.05 | [6] |
MDA is a marker for lipid peroxidation. This study compared the effects of different treatments on MDA levels in rats 24 hours after a weight-drop brain injury.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols relevant to the study of tirilazad's effects on membrane stability.
Assessment of Blood-Brain Barrier Integrity
This protocol is used to quantify the extent of damage to the BBB following an insult like SAH.
Measurement of Lipid Peroxidation (MDA Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure malondialdehyde (MDA), a byproduct of lipid peroxidation.
Biophysical Assessment of Membrane Fluidity (Fluorescence Anisotropy)
While specific data for tirilazad is not widely available, fluorescence anisotropy is a standard technique to assess the effects of a compound on membrane fluidity. It measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer.
Principle: A fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) is incorporated into a model lipid bilayer (liposomes) or cell membranes. The sample is excited with vertically polarized light. The emitted fluorescence is measured through polarizers oriented both vertically (IVV) and horizontally (IVH).
Anisotropy (r) is calculated as: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is a correction factor for the instrument.
A higher anisotropy value indicates restricted rotational motion of the probe, corresponding to lower membrane fluidity (a more ordered membrane). A compound that stabilizes the membrane would be expected to increase fluorescence anisotropy.
Discussion and Future Directions
The available evidence strongly supports the role of this compound as an inhibitor of lipid peroxidation, which indirectly contributes to the stabilization of cell membranes under oxidative stress. The quantitative data from preclinical models of CNS injury demonstrate a significant protective effect on the blood-brain barrier and neuronal viability.
However, a notable gap exists in the literature regarding direct biophysical studies of tirilazad's interaction with lipid bilayers. Advanced techniques such as Differential Scanning Calorimetry (DSC) to measure effects on lipid phase transitions, Atomic Force Microscopy (AFM) to visualize changes in membrane topography and mechanics, and solid-state NMR to determine the precise location and orientation of the drug within the membrane would provide invaluable, high-resolution insights.
Future research should focus on these biophysical approaches to elucidate the direct membrane-stabilizing properties of tirilazad, independent of its radical-scavenging activity. Such studies would not only deepen our understanding of its mechanism of action but also aid in the rational design of next-generation cytoprotective agents.
Conclusion
This compound enhances cell membrane stability primarily by inhibiting the destructive cascade of lipid peroxidation. Its efficacy in preclinical models of CNS injury is well-documented and is attributed to its potent antioxidant and radical-scavenging properties. While direct biophysical evidence of its membrane-stabilizing effects is an area requiring further investigation, the existing data provide a strong foundation for its consideration as a cytoprotective agent in conditions characterized by significant oxidative stress. This guide provides a comprehensive overview of the current understanding, quantitative effects, and relevant methodologies for professionals engaged in neuroprotective drug discovery and development.
References
- 1. Lipid Self-Assemblies under the Atomic Force Microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Molecular dynamics simulations of the interactions of medicinal plant extracts and drugs with lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Pharmacokinetics of Tirilazad Mesylate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad (B25892) mesylate is a 21-aminosteroid, also known as a "lazaroid," that was developed for its potent antioxidant and membrane-stabilizing properties.[1] It acts as an inhibitor of iron-dependent lipid peroxidation, a key process in the secondary damage that occurs following central nervous system (CNS) injuries such as stroke, subarachnoid hemorrhage, and spinal cord injury.[1][2] Unlike glucocorticoid steroids, tirilazad is devoid of significant glucocorticoid activity.[3][4] Understanding the pharmacokinetic profile of tirilazad mesylate in preclinical models is crucial for interpreting efficacy studies and for the design of clinical trials. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of tirilazad in various animal models, supported by detailed experimental protocols and quantitative data.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats, dogs, and monkeys. The drug is generally characterized by high clearance and extensive metabolism.
Table 1: Single-Dose Pharmacokinetic Parameters of Tirilazad in Male Subjects (for context)
| Dose (mg/kg) | Cmax (ng/mL) | t1/2 (hours) |
| 0.25 | - | - |
| 0.5 | - | - |
| 1.0 | - | 3.7 |
| 2.0 | - | 3.7 |
| Data from a study in healthy male subjects following a 0.5-hour intravenous infusion. Assay sensitivity limited the determination of some parameters at lower doses.[3] |
Table 2: In Vitro Metabolism Kinetic Parameters of Tirilazad in Rat Liver Microsomes
| Species/Sex | Metabolite | Enzyme | Km (µM) | Vmax (nmol/mg protein/min) |
| Male Rat | M1 | CYP2C11 | 16.67 | 0.978 |
| Male Rat | M2 | 5α-reductase | 3.07 | 1.06 |
| Female Rat | M2 | 5α-reductase | 2.72 | 4.11 |
| Data derived from in vitro incubations with liver microsomal preparations from Sprague-Dawley rats.[5] |
Experimental Protocols
General Pharmacokinetic Study Workflow
The determination of tirilazad's pharmacokinetic profile in preclinical models typically follows a standardized workflow. This involves drug administration to the animal model, collection of biological samples at various time points, processing of these samples, and subsequent analysis to determine drug concentration.
Caption: General experimental workflow for a preclinical pharmacokinetic study.
Metabolism Studies in Rat Liver Microsomes
-
Objective: To investigate the in vitro biotransformation of this compound.
-
Methodology:
-
Microsome Preparation: Liver microsomes were prepared from adult male and female Sprague-Dawley rats.
-
Incubation: Tirilazad was incubated with the liver microsomal preparations.
-
Metabolite Identification: The formation of metabolites was monitored. Structural characterization of the metabolites was performed using mass spectrometry and proton NMR.[5]
-
Enzyme Identification: Specific metabolic probes and antibodies were used to identify the enzymes responsible for metabolite formation. For example, testosterone (B1683101) and anti-CYP2C11 IgG were used to probe for CYP2C11 activity, while finasteride (B1672673) was used to inhibit 5α-reductase.[5]
-
Kinetic Analysis: The Michaelis-Menten kinetic parameters (Km and Vmax) were determined for the formation of each primary metabolite.[5]
-
Protein Binding Studies
-
Objective: To determine the extent of tirilazad binding to serum proteins across different species.
-
Methodology:
-
Species: Serum was obtained from humans, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.[6]
-
Techniques Evaluated: Standard methods such as equilibrium dialysis and ultrafiltration were initially attempted. However, these were found to be unsuitable due to high nonspecific binding of tirilazad and its low aqueous solubility.[6]
-
Ultracentrifugation: This method was also extensively studied but was deemed unsuitable for determining the true unbound fraction. This was due to the apparent partitioning of tirilazad into low-density and very-low-density lipoproteins, which correlated with serum triglyceride levels.[6]
-
Delipidized Serum: Studies using delipidized human serum showed a nonsaturable binding isotherm, with the free fraction being less than 0.6%.[6]
-
Analytical Methods
-
Technique: High-Performance Liquid Chromatography (HPLC) has been the primary method for the quantification of tirilazad and its metabolites in plasma.[7]
-
Sample Preparation: A common step in the bioanalytical workflow involves protein precipitation to extract the drug from the plasma matrix before injection into the HPLC system.
-
Detection: The specific type of detector used with HPLC (e.g., UV, mass spectrometry) is crucial for achieving the required sensitivity and selectivity.
Key Pharmacokinetic Characteristics
Absorption
In preclinical and clinical studies, this compound was typically administered intravenously, bypassing the absorption phase.[3][8][9] This route ensures complete bioavailability.
Distribution
Tirilazad exhibits a high degree of binding to plasma proteins across multiple species, including rats, dogs, and monkeys.[6] The unbound fraction in delipidized human serum is less than 0.6%.[6] The drug also appears to partition into lipoproteins, a behavior that correlates with triglyceride levels in the serum.[6] This extensive binding influences the distribution of the drug into tissues. Studies in models of subarachnoid hemorrhage in rats have shown that intravenously administered tirilazad can cross the blood-brain barrier to exert its neuroprotective effects.[8]
Metabolism
Tirilazad is extensively metabolized, primarily in the liver.[5][10] There are notable species differences in the metabolic pathways.
-
In Rats: The biotransformation of tirilazad is sexually dimorphic.
-
In male rats, two primary metabolites are formed: M1, through oxidative desaturation of a pyrrolidine (B122466) ring by the male-specific cytochrome P450 isoform CYP2C11, and M2, via reduction of the steroid A-ring by 5α-reductase.[5]
-
In female rats, M2 is the only primary metabolite detected, and its formation by 5α-reductase occurs at a higher capacity than in males.[5] This suggests a gender difference in the hepatic clearance of tirilazad in this species.[5]
-
-
In Humans: The metabolic clearance of tirilazad is primarily catalyzed by cytochrome P450 3A4 (CYP3A4), which produces hydroxylated metabolites.[10]
Caption: Metabolic pathways of tirilazad in male and female rat liver.
Excretion
Tirilazad is almost exclusively cleared through hepatic elimination.[5][10] The parent drug is not significantly excreted in the urine. The metabolites are the primary components eliminated from the body.
Conclusion
The preclinical pharmacokinetic profile of this compound is characterized by high hepatic clearance, extensive metabolism that varies between species and sexes, and high plasma protein binding. In rats, metabolism is mediated by CYP2C11 and 5α-reductase, with notable differences between males and females.[5] In humans, CYP3A4 is the primary metabolizing enzyme.[10] The high protein binding and partitioning into lipoproteins are significant features that affect its distribution.[6] These findings from preclinical models were essential in guiding the design of dosing regimens for the clinical trials of this compound in various acute CNS injuries.
References
- 1. This compound - SCIRE Professional [scireproject.com]
- 2. upjohn.net [upjohn.net]
- 3. Evaluation of the pharmacokinetics and tolerability of this compound, a 21-aminosteroid free radical scavenger: I. Single-dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--effects of the 21-aminosteroid on the lymphoid system of laboratory animals: a comparison with the glucocorticoid methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of this compound in male and female rats. Contribution of cytochrome P4502C11 and delta 4-5 alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein binding of tirilazad (U-74006) in human, Sprague-Dawley rat, beagle dog and cynomolgus monkey serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of tirilazad in healthy male subjects at doses above 6 mg/kg/day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of this compound and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound given after permanent middle cerebral artery occlusion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Tirilazad Mesylate for Subarachnoid Hemorrhage Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tirilazad (B25892) Mesylate, a nonglucocorticoid 21-aminosteroid, and its investigation as a therapeutic agent for aneurysmal subarachnoid hemorrhage (SAH). Tirilazad was developed to mitigate the secondary brain injury that follows the initial bleed, a critical factor in patient outcome. This document details its mechanism of action, summarizes key experimental protocols from preclinical and clinical research, and presents quantitative data from major clinical trials.
Core Mechanism of Action: Inhibition of Lipid Peroxidation
Subarachnoid hemorrhage leads to a cascade of secondary insults, including decreased microvascular perfusion, disruption of the blood-brain barrier, vasogenic edema, and delayed cerebral vasospasm.[1] A key driver of this secondary damage is oxygen radical-induced, iron-catalyzed lipid peroxidation within the subarachnoid blood and the vascular wall.[1] Tirilazad Mesylate is a potent inhibitor of this lipid peroxidation.[1][2] Its neuroprotective effects are primarily attributed to its ability to scavenge lipid peroxyl and hydroxyl free radicals, thereby preserving the integrity of cell membranes.[2][3] Additionally, Tirilazad helps to stabilize cell membranes and may modulate inflammatory responses and calcium homeostasis.[2][3]
The proposed mechanism of action centers on interrupting the cycle of lipid peroxidation initiated by the release of iron and the generation of reactive oxygen species (ROS) following the initial hemorrhage.
Experimental Protocols
Preclinical Research: Primate Model of Subarachnoid Hemorrhage
A common preclinical model to study the efficacy of Tirilazad involves inducing SAH in primates to closely mimic the human condition.
Objective: To evaluate the effect of this compound on cerebral vasospasm and lipid peroxidation after experimentally induced SAH.
Methodology:
-
Animal Model: Fourteen monkeys (Macaca fuscata and M. fascicularis) were used.[4]
-
Baseline Measurement: On day 0, cerebral angiography was performed to determine the baseline caliber of cerebral vessels.[4]
-
SAH Induction: Autologous, nonheparinized blood was injected into the subarachnoid space.
-
Treatment Groups: The monkeys were divided into two groups of seven. The treatment group received this compound (0.3 mg/kg) in a citric acid vehicle, while the placebo group received only the vehicle.[4]
-
Drug Administration: Intravenous administration of Tirilazad or placebo began 20 hours after SAH induction and was repeated every 8 hours for 6 days.[4]
-
Outcome Assessment: On day 7, cerebral angiography and regional cerebral blood flow measurements were repeated to assess the degree of vasospasm.[4]
-
Biochemical Analysis: After euthanasia, levels of phosphatidylcholine hydroperoxide (PCOOH) and phosphatidylethanolamine (B1630911) hydroperoxide (PEOOH), markers of lipid peroxidation, were measured in the subarachnoid clots, cerebral arteries, cerebral cortices, and cerebellar hemispheres using chemiluminescence/high-performance liquid chromatography (CL-HPLC).[4]
Clinical Research: Multicenter, Randomized, Double-Blind, Vehicle-Controlled Trials
Numerous large-scale clinical trials were conducted to assess the safety and efficacy of this compound in patients with aneurysmal SAH.
Objective: To determine if this compound improves clinical outcomes in patients with aneurysmal SAH.
Methodology:
-
Study Design: Prospective, randomized, double-blind, vehicle-controlled, multicenter trials.[5][6]
-
Patient Population: Patients with aneurysmal SAH documented by angiography.[7] Enrollment typically occurred within 48-72 hours of the hemorrhage.[6][7]
-
Treatment Arms: Patients were randomly assigned to receive intravenous this compound at various doses (e.g., 0.6, 2, 6, or 15 mg/kg/day) or a matching vehicle (placebo).[5][6][8]
-
Concomitant Treatment: In most trials, all patients also received a standard of care, which often included orally or intravenously administered nimodipine.[5][6]
-
Treatment Duration: Tirilazad or placebo was typically administered for a period of up to 10 days following the SAH.[6][7]
-
Primary Endpoints: The primary outcome was typically assessed at 3 months post-SAH and included mortality rate and functional outcome, often measured using the Glasgow Outcome Scale (GOS).[5][6]
-
Secondary Endpoints: Secondary outcomes included the incidence and severity of symptomatic vasospasm, the occurrence of cerebral infarction, and employment status at 3 months.[6][9]
Quantitative Data from Clinical Trials
The clinical trial results for this compound in SAH have been mixed, with some studies demonstrating a benefit in specific patient populations while others failed to show a significant improvement in the primary outcome. A consistent finding across several trials was a reduction in the incidence of symptomatic vasospasm.
Table 1: European, Australian, and New Zealand Cooperative Study[5]
| Outcome (at 3 months) | Vehicle (Placebo) | Tirilazad (0.6 mg/kg/day) | Tirilazad (2 mg/kg/day) | Tirilazad (6 mg/kg/day) | p-value (6mg/kg vs Vehicle) |
| Number of Patients | 257 | 253 | 258 | 255 | - |
| Mortality | 12.1% | 11.1% | 11.6% | 5.5% | 0.01 |
| Good Recovery (GOS) | 63.8% | 63.2% | 64.3% | 74.5% | 0.01 |
| Symptomatic Vasospasm | 30.7% | 29.2% | 30.6% | 23.9% | 0.048 |
Table 2: North American Cooperative Study[6]
| Outcome (at 3 months) | Vehicle (Placebo) | Tirilazad (2 mg/kg/day) | Tirilazad (6 mg/kg/day) | p-value |
| Number of Patients | 300 | 298 | 299 | - |
| Mortality | 15.3% | 18.1% | 14.7% | > 0.025 |
| Favorable Outcome (GOS) | 66% | 60% | 66% | > 0.025 |
| Symptomatic Vasospasm | 23% | 23% | 20% | > 0.025 |
Table 3: High-Dose Tirilazad in Women (Europe, Australia, NZ, South Africa)[8]
| Outcome (at 3 months) | Vehicle (Placebo) | Tirilazad (15 mg/kg/day) | p-value |
| Number of Patients | 412 | 407 | - |
| Mortality | 16.5% | 17.2% | NS |
| Symptomatic Vasospasm | 33.7% | 24.8% | 0.005 |
| Severe Symptomatic Vasospasm | 11% | 6% | 0.008 |
| Cerebral Infarction from Vasospasm | 13% | 8% | < 0.04 |
Table 4: Meta-Analysis of Five Randomized Controlled Trials[10]
| Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) | Result |
| Unfavorable Clinical Outcome (GOS) | 1.04 | 0.89 - 1.20 | No significant effect |
| Cerebral Infarction | 1.04 | 0.89 - 1.22 | No significant effect |
| Symptomatic Vasospasm | 0.80 | 0.69 - 0.93 | Significant reduction |
Conclusion
This compound is a well-characterized inhibitor of lipid peroxidation with a strong preclinical rationale for its use in subarachnoid hemorrhage. While it has demonstrated an ability to reduce the incidence of symptomatic vasospasm in multiple large-scale clinical trials, this effect has not consistently translated into improved overall clinical outcomes in the broader SAH population.[9][10] The discrepancy between the reduction in vasospasm and the lack of improvement in functional outcome remains a topic of investigation. Some studies have suggested potential efficacy in specific subgroups, such as men, but these findings require further confirmation.[5][11] The extensive research on Tirilazad has significantly contributed to the understanding of the pathophysiology of secondary brain injury after SAH and continues to inform the development of new neuroprotective agents.
References
- 1. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Randomized, double-blind, vehicle-controlled trial of this compound in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, double-blind, vehicle-controlled trial of this compound in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II trial of tirilazad in aneurysmal subarachnoid hemorrhage. A report of the Cooperative Aneurysm Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double-blind, randomized, vehicle-controlled study of high-dose this compound in women with aneurysmal subarachnoid hemorrhage. Part I. A cooperative study in Europe, Australia, New Zealand, and South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metaanalysis of this compound in patients with aneurysmal subarachnoid hemorrhage - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Metaanalysis of this compound in patients with aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Indications for steroid and tirilazad treatment in patients with subarachnoid hemorrhage] - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Tirilazad Mesylate in Traumatic Brain Injury Models: A Technical Guide
Introduction
Tirilazad (B25892) mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or "lazaroid," developed for the acute treatment of central nervous system (CNS) injuries, including traumatic brain injury (TBI), spinal cord injury, and subarachnoid hemorrhage (SAH).[1] Unlike corticosteroids, its primary neuroprotective mechanism is attributed to potent antioxidant properties, specifically the inhibition of iron-dependent lipid peroxidation in cell membranes.[2][3] Following a primary mechanical insult in TBI, a cascade of secondary injury events unfolds, where oxidative damage plays a critical role in progressive neuronal damage.[4] Tirilazad was designed to mitigate these secondary processes.[3] Its efficacy has been demonstrated in multiple preclinical models of CNS injury, showing a reduction in cerebral edema, neuronal necrosis, and blood-brain barrier (BBB) compromise, which correlated with a decrease in markers of lipid peroxidation.[1][3] Despite promising preclinical data, clinical trials in TBI yielded mixed results, highlighting the complexities of translating animal model success to human patients.[5][6] This guide provides an in-depth technical overview of Tirilazad Mesylate's mechanism, the experimental protocols used in its evaluation, and a summary of key quantitative findings from TBI-relevant models.
Core Mechanism of Action: Inhibition of Lipid Peroxidation
The principal mechanism of action of this compound is the inhibition of lipid peroxidation, a destructive process initiated by reactive oxygen species (ROS) that damages cellular membranes and contributes significantly to the secondary injury cascade after TBI.[2]
The Cascade of Lipid Peroxidation:
-
Initiation: Following TBI, events like excitotoxicity and mitochondrial dysfunction lead to a surge in ROS. These free radicals, particularly hydroxyl radicals, attack polyunsaturated fatty acids (PUFAs) in cell membranes, abstracting a hydrogen atom to form a lipid radical (L•).[5]
-
Propagation: The lipid radical rapidly reacts with oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then attack an adjacent PUFA, creating a new lipid radical and propagating a destructive chain reaction.[7]
-
Termination & Damage: This cascade disrupts membrane integrity, leading to cellular dysfunction. Furthermore, it produces cytotoxic aldehyde byproducts, such as 4-hydroxynonenal (B163490) (4-HNE) and acrolein, which can damage cellular proteins and impair mitochondrial function.[4][8]
Tirilazad's Points of Intervention: this compound interrupts this damaging cycle through multiple proposed mechanisms:
-
Free Radical Scavenging: It directly scavenges lipid peroxyl radicals (LOO•), thereby terminating the chain reaction.[7][8]
-
Membrane Stabilization: The steroid backbone of the molecule intercalates into the lipid bilayer, increasing membrane stability and limiting the propagation of lipid peroxidation between adjacent fatty acids.[3][7]
-
Preservation of Endogenous Antioxidants: It helps maintain levels of endogenous antioxidants, particularly vitamins E and C.[1][3]
-
Reduction of BBB Permeability: A major site of action appears to be the cerebrovascular endothelium, where Tirilazad attenuates injury-induced BBB permeability and subsequent vasogenic edema.[3][8]
Additional, less pronounced mechanisms may include modulation of inflammatory responses and cellular calcium homeostasis.[2]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative outcomes from studies investigating this compound in TBI and relevant injury models.
Table 1: Preclinical Efficacy in Animal Models
| Model Type | Species | Outcome Measure | This compound Treatment | Result | Significance | Citation |
| Subarachnoid Hemorrhage | Rat | Blood-Brain Barrier Damage (Evans Blue Extravasation) | 1.0 mg/kg, IV | 60.6% reduction vs. vehicle | p < 0.0001 | [9] |
| Subarachnoid Hemorrhage | Rat | Blood-Brain Barrier Damage (Evans Blue Extravasation) | 0.3 mg/kg, IV | 35.2% reduction vs. vehicle | p < 0.05 | [9] |
| Weight-Drop Injury | Rat | Lipid Peroxidation (Malondialdehyde Levels) | 3.0 mg/kg, IV | Significant decrease vs. control | p < 0.03 | [10] |
Table 2: Subgroup Analysis from a Phase III Clinical Trial in Human TBI
| Patient Population | Outcome Measure | Tirilazad-Treated Group | Placebo-Treated Group | Significance | Citation |
| Males with Severe TBI & Traumatic SAH | 6-Month Mortality Rate | 34% | 43% | p = 0.026 | [11] |
| Moderately Injured Males with Traumatic SAH | Mortality Rate | 6% | 24% | p < 0.026 | [7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating preclinical findings. Below are protocols representative of studies evaluating Tirilazad in TBI models.
Protocol 1: Evaluation of Blood-Brain Barrier Integrity in a Rat SAH Model
This protocol is adapted from a study assessing Tirilazad's effect on BBB damage, a key secondary injury mechanism in TBI.[9]
-
Animal Model: Male Sprague-Dawley rats.
-
Injury Induction (SAH Model):
-
Animals are anesthetized.
-
A craniotomy is performed to expose the dura mater over the left cortex.
-
300 µL of autologous, non-heparinized blood is drawn from the femoral artery.
-
The blood is injected into the subarachnoid space under the dura.
-
-
Drug Administration:
-
Treatment Groups: this compound (0.3 mg/kg or 1.0 mg/kg) or its metabolite U-89678.
-
Control Group: Vehicle solution.
-
Route & Timing: Intravenous (IV) administration at 10 minutes before and 2 hours after SAH induction.
-
-
Outcome Measure (BBB Permeability):
-
At 3 hours post-SAH, Evans' blue dye (a marker for protein extravasation) is injected intravenously.
-
After a set circulation time, animals are euthanized and transcardially perfused to remove intravascular dye.
-
The brain is removed, and the injured cortical tissue is dissected.
-
The amount of extravasated dye in the tissue is quantified spectrophotometrically to determine the extent of BBB damage.
-
-
Statistical Analysis: Comparison between treatment and vehicle groups is performed using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Lipid Peroxidation in a Rat Weight-Drop TBI Model
This protocol is based on a study measuring a direct marker of lipid peroxidation after TBI.[10]
-
Animal Model: Wistar rats.
-
Injury Induction (Weight-Drop Model):
-
Animals are anesthetized.
-
A metal disc is fixed to the skull in the central portion.
-
A weight is dropped from a specified height through a guide tube onto the disc, inducing a closed-head injury.
-
-
Drug Administration:
-
Treatment Group: this compound (3 mg/kg).
-
Control Group: Vehicle solution.
-
Route: Intravenous (IV).
-
-
Outcome Measure (Lipid Peroxidation):
-
At 24 hours post-injury, animals are euthanized, and the brain is removed.
-
Brain tissue is homogenized.
-
The level of malondialdehyde (MDA), a byproduct of lipid peroxidation, is determined using a biochemical assay (e.g., thiobarbituric acid reactive substances - TBARS assay).
-
Brain water content (an indicator of edema) is also typically measured by comparing wet versus dry tissue weight.
-
-
Statistical Analysis: MDA levels in the Tirilazad-treated group are compared to the control group using a t-test or similar statistical method.
References
- 1. ahajournals.org [ahajournals.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant therapies for traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant therapies in traumatic brain and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translational Principles of Neuroprotective and Neurorestorative Therapy Testing in Animal Models of Traumatic Brain Injury - Translational Research in Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Contributing Role of Lipid Peroxidation and Protein Oxidation in the Course of CNS Injury Neurodegeneration and Neuroprotection - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of this compound and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A multicenter trial on the efficacy of using this compound in cases of head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Tirilazad Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad (B25892) Mesylate is a potent, non-glucosorticoid aminosteroid (B1218566) that functions as an inhibitor of lipid peroxidation. It is recognized for its neuroprotective properties, primarily attributed to its ability to scavenge free radicals and stabilize cell membranes.[1][2] These characteristics make it a compound of significant interest in in vitro studies focusing on oxidative stress, neuronal injury, and related cellular pathways. This document provides detailed protocols for the dissolution of Tirilazad Mesylate for use in in vitro studies, along with relevant technical data and diagrams to facilitate experimental design and execution.
Quantitative Data Summary
The following table summarizes the solubility of a methylated analog of Tirilazad (U-74389G), which provides a strong indication of the solubility characteristics of this compound, and recommended concentrations for in vitro use based on published studies.
| Parameter | Value | Solvent/Medium | Notes |
| Solubility | Data for methylated Tirilazad (U-74389G) | ||
| 35.3 mg/mL | DMSO | High solubility, suitable for stock solutions. | |
| 36.3 mg/mL | DMF | High solubility, alternative for stock solutions. | |
| 1.36 mg/mL | Ethanol | Lower solubility compared to DMSO and DMF. | |
| 0.05 mg/mL | DMSO:PBS (pH 7.2) (1:1) | Limited solubility in aqueous solutions. | |
| Typical In Vitro Working Concentration | 0.3 µM - 100 µM | Cell Culture Media | Concentration range is cell line and assay dependent. |
| Molecular Weight | 720.97 g/mol | - | For this compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.21 mg of this compound (Molecular Weight: 720.97 g/mol ).
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO. For a 10 mM stock from 7.21 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, DMSO stock solutions are generally stable for several months. However, for critical experiments, it is advisable to use freshly prepared stock solutions or to validate the stability for extended storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is crucial to minimize the final DMSO concentration in the culture to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5%, and preferably below 0.1%, is recommended.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, sterile complete cell culture medium
-
Sterile conical tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment (e.g., 3 µM, 10 µM, 30 µM, 100 µM).[3]
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or culture medium.
-
Preparation of Working Solution:
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total culture volume. For example, to prepare 1 mL of culture medium with a final concentration of 10 µM this compound, you would add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Important: To avoid precipitation of the compound, add the small volume of the DMSO stock solution directly to the pre-warmed cell culture medium while gently vortexing or swirling the medium. Do not add the medium to the DMSO stock.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Application to Cells: Immediately add the prepared working solutions (or vehicle control) to your cell cultures and proceed with your experimental incubation.
Mandatory Visualizations
Signaling Pathway of this compound in Neuroprotection
The following diagram illustrates the primary mechanism of action of this compound in preventing lipid peroxidation and promoting cell survival.
Caption: this compound's neuroprotective mechanism.
Experimental Workflow for In Vitro Studies
This diagram outlines the general workflow for preparing and using this compound in a typical cell-based assay.
Caption: General workflow for this compound experiments.
References
Application Notes and Protocols for Tirilazad Mesylate in Animal Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tirilazad (B25892) Mesylate in preclinical animal models of ischemic stroke. This document includes summaries of effective dosages, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows.
Introduction
Tirilazad Mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or lazaroid, investigated for its neuroprotective properties in the context of central nervous system injuries, including ischemic stroke.[1] Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation within cell membranes and scavenging of free radicals.[1][2] By mitigating oxidative damage, this compound aims to preserve cellular integrity and function following an ischemic insult.[2]
Data Presentation: this compound Dosage in Animal Models of Stroke
The following table summarizes the quantitative data on this compound dosage from various experimental stroke studies.
| Animal Model | Stroke Model | Dosage | Route of Administration | Timing of Administration | Key Findings |
| Rat (Sprague-Dawley) | Permanent Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg | Intravenous (i.v.) | 10 minutes and 3 hours post-MCAO | No significant difference in infarct volume or neurological score compared to placebo.[3] |
| Rat (Wistar and Spontaneously Hypertensive) | Transient MCAO (2 hours) | 10 mg/kg | Intraperitoneal (i.p.) | Pre-treatment, with repeat doses at 4 and 10 hours after reperfusion | Reduced cortical infarct volume in transient ischemia but not in permanent ischemia.[4] |
| Rat | Perinatal Hypoxic-Ischemic Brain Damage | 7.5 mg/kg | Intraperitoneal (i.p.) | Pre- and post-hypoxic-ischemic insult or only post-insult | Reduced brain damage by 30% when administered after the insult.[5] |
| Rat | Subarachnoid Hemorrhage (SAH) | 0.3 mg/kg and 1.0 mg/kg | Intravenous (i.v.) | 10 minutes before and 2 hours after SAH | Significantly reduced blood-brain barrier damage.[6] |
| Cat | Transient Focal Cerebral Ischemia (90 minutes) | 1.5 mg/kg bolus + 0.2 mg/kg/hour infusion | Intravenous (i.v.) | Beginning or conclusion of ischemia | Did not ameliorate infarct volume.[7] |
| Calf | Endotoxemia | 3 mg/kg | Intravenous (i.v.) | Every eight hours for five days | Suppressed clinical signs of endotoxemia.[5][8] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia.[9]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, micro-sutures)
-
4-0 monofilament nylon suture with a rounded tip
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and tissues.
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 monofilament nylon suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.
-
(Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow.
-
For transient MCAO, withdraw the suture after the desired occlusion period (e.g., 90 minutes or 2 hours) to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Suture the incision and allow the animal to recover from anesthesia.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., sterile citrate (B86180) buffer or sterile saline for injection)
-
Vortex mixer
-
Sterile syringes and needles
-
pH meter (optional)
Preparation of Dosing Solution:
-
This compound is often formulated in a citrate buffer vehicle for intravenous administration. Alternatively, sterile saline can be used.
-
To prepare a citrate buffer, a standard protocol would involve dissolving citric acid and sodium citrate in sterile water for injection to achieve a desired pH, typically around 3.0-4.0, which aids in the solubility of this compound.
-
Calculate the required amount of this compound based on the animal's body weight and the desired dosage.
-
Aseptically weigh the this compound powder.
-
In a sterile vial, add the appropriate volume of the chosen vehicle to the powder.
-
Vortex the mixture until the this compound is completely dissolved. The solution should be clear and free of particulate matter.
-
(Optional) Check and adjust the pH of the final solution to be within a physiologically acceptable range if necessary, although the citrate buffer should provide the appropriate pH.
Administration Protocol (Intravenous):
-
Gently restrain the animal.
-
For intravenous injection in rats, the tail vein is commonly used.
-
Swab the injection site with an alcohol pad.
-
Insert the needle into the tail vein and slowly inject the prepared this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Administration Protocol (Intraperitoneal):
-
Hold the rat with its head tilted downwards.
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Inject the solution into the peritoneal cavity.
Visualizations
Caption: Proposed signaling pathway of this compound's neuroprotective action.
Caption: Experimental workflow for this compound administration in a stroke model.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of repeated administration of this compound on healthy and endotoxemic calves: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of this compound and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of the pharmacokinetics and tolerability of this compound, a 21-aminosteroid free radical scavenger: I. Single-dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Tirilazad Mesylate: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad (B25892) Mesylate is a potent, non-glucocorticoid, 21-aminosteroid that functions as an inhibitor of iron-dependent lipid peroxidation.[1] It is recognized for its neuroprotective properties, primarily attributed to its antioxidant capabilities.[2] Tirilazad Mesylate acts by scavenging free radicals and stabilizing cell membranes, thereby mitigating cellular damage caused by oxidative stress.[3][4] Its mechanism of action makes it a valuable tool for in vitro studies investigating neuroprotection, oxidative stress, and related cellular pathways. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound's primary mechanism is the inhibition of lipid peroxidation, a destructive process initiated by reactive oxygen species (ROS) that damages cellular membranes.[2][3] It achieves this through a combination of free radical scavenging and membrane stabilization.[5] By integrating into the lipid bilayer, this compound restricts the propagation of lipid peroxyl radicals.[3] Additionally, it has been shown to modulate inflammatory responses and affect calcium homeostasis, further contributing to its cytoprotective effects.[3]
Figure 1: Simplified signaling pathway of this compound's protective mechanism against oxidative stress.
Quantitative Data Summary
The following tables summarize quantitative data from various cell culture applications of this compound.
Table 1: Effective Concentrations of this compound in Different Cell Models
| Cell Type | Application | Effective Concentration Range | Reference |
| Fetal Mouse Spinal Cord Neurons | Neuroprotection against iron-induced lipid peroxidation | 3 - 30 µM | [4] |
| Rat Embryonic Mesencephalic Neurons | Promotion of neuronal survival | 0.3 µM | [6] |
| Human Dermal Fibroblasts | Protection against UVA-induced photooxidative stress | 30 µM | [7] |
| Cerebellar Granule Cells | Cytoprotection against peroxynitrite toxicity | ~100 µM (for ~50% protection) | [5] |
| Rabbit Aortic Endothelial Cells | Protection against oxidant-induced damage | 0.05 - 10 µM | [8] |
Table 2: Experimental Conditions for this compound Application
| Parameter | Fetal Mouse Spinal Cord Neurons | Rat Embryonic Mesencephalic Neurons | Human Dermal Fibroblasts |
| Inducer of Stress | 200 µM Ferrous Ammonium Sulfate | Not applicable (basal survival) | UVA irradiation |
| Pre-incubation Time with Tirilazad | 1 hour | Added at the time of culture | Not specified |
| Duration of Stress Exposure | 40 minutes | Not applicable | Not specified |
| Endpoint Measurement Time | 45 minutes post-stress | 7 days | 24 hours post-irradiation |
| Assay | [³H]alpha-(methyl)-aminoisobutyric acid uptake (Cell Viability) | Tyrosine hydroxylase immunopositivity (Neuronal Survival) | IL-6 and MMP-1 protein concentration (Stress Response) |
| Reference | [4] | [6] | [7] |
Experimental Protocols
Protocol 1: Neuroprotection Assay in Primary Neuronal Cultures
This protocol is designed to assess the neuroprotective effects of this compound against iron-induced oxidative stress in primary neuronal cultures.
Materials:
-
Primary neuronal cells (e.g., fetal mouse spinal cord neurons)
-
Neuronal culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Ferrous Ammonium Sulfate (FAS) solution
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or MTS)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Plate primary neurons in 96-well plates at a density of 1-5 x 10⁴ cells per well.
-
Culture the cells for at least 24 hours to allow for attachment and stabilization.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in neuronal culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of 200 µM Ferrous Ammonium Sulfate (FAS) in neuronal culture medium.
-
After the pre-incubation period, add the FAS solution to the wells (except for the untreated control wells) to induce lipid peroxidation.
-
Incubate the plates for 40 minutes at 37°C.
-
-
Cell Viability Assessment (MTT Assay):
-
After the stress induction, gently remove the medium.
-
Wash the cells once with warm PBS.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve to determine the EC₅₀ of this compound.
-
Figure 2: Experimental workflow for the neuroprotection assay.
Protocol 2: Lipid Peroxidation Assay (TBARS Method)
This protocol describes the measurement of malondialdehyde (MDA), a key indicator of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., neuronal cells, fibroblasts)
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂, Fe²⁺)
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) solution
-
MDA standard for calibration curve
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Treat cells with this compound at desired concentrations for a specified pre-incubation time.
-
Induce oxidative stress as required by the experimental design.
-
-
Sample Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of lysis buffer containing BHT.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the TBARS assay.
-
Determine the protein concentration of the supernatant for normalization.
-
-
TBARS Reaction:
-
To 100 µL of the supernatant, add 100 µL of 20% TCA and vortex.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA solution to the supernatant.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice for 10 minutes to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
-
Quantification and Data Analysis:
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the MDA concentration in the samples based on the standard curve.
-
Normalize the MDA concentration to the protein concentration of each sample.
-
Compare the MDA levels between different treatment groups.
-
Figure 3: Workflow for the TBARS assay to measure lipid peroxidation.
Conclusion
This compound is a valuable research tool for investigating the cellular mechanisms of oxidative stress and neuroprotection. The protocols provided here offer a starting point for utilizing this compound in various cell culture applications. Researchers should optimize the experimental conditions, including cell type, drug concentration, and incubation times, for their specific experimental goals. Careful adherence to these protocols will enable the generation of reliable and reproducible data on the cytoprotective effects of this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. This compound - SCIRE Professional [scireproject.com]
- 4. Protective effects of this compound and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of this compound in a cellular model of peroxynitrite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves survival of rat and human embryonic mesencephalic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tirilazad amelioriates extracellular effects of photooxidative stress by sealing the membrane of UVA irradiated human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular effects of the 21-aminosteroid this compound: protection against oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tirilazad Mesylate in Rodent Spinal Cord Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tirilazad (B25892) Mesylate (U-74006F) in preclinical rodent models of spinal cord injury (SCI). The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective effects of this 21-aminosteroid antioxidant.
Introduction
Tirilazad Mesylate is a potent, non-glucocorticoid 21-aminosteroid that functions as a powerful inhibitor of lipid peroxidation and a scavenger of oxygen free radicals.[1] In the context of spinal cord injury, a significant component of the secondary injury cascade involves oxidative damage to cellular membranes, leading to neuronal and glial cell death.[2] Tirilazad intercalates into the lipid bilayer of cell membranes, where it can effectively neutralize lipid peroxyl radicals, thereby mitigating the spread of oxidative damage.[1] Its mechanism of action makes it a compelling candidate for neuroprotection in acute SCI.[1][3]
Mechanism of Action
Following the primary mechanical trauma in spinal cord injury, a secondary cascade of biochemical events is initiated. A key feature of this secondary injury is the excessive production of reactive oxygen species (ROS), which leads to lipid peroxidation of cell membranes. This process damages neurons, glia, and the microvasculature, contributing to further tissue loss and functional deficit. This compound acts by directly scavenging these harmful free radicals and inhibiting the chain reaction of lipid peroxidation.[1][4]
References
- 1. This compound - SCIRE Professional [scireproject.com]
- 2. Antioxidant Therapies for Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant therapy in experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Quantification of Tirilazad Mesylate in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad (B25892) Mesylate is a synthetic, non-glucosorticoid 21-aminosteroid that functions as a potent inhibitor of iron-dependent lipid peroxidation and a free radical scavenger.[1][2] Its neuroprotective properties have been investigated in the context of central nervous system injuries, such as traumatic brain injury and subarachnoid hemorrhage.[1] Accurate quantification of Tirilazad Mesylate in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies to understand its distribution, metabolism, and efficacy.
These application notes provide a comprehensive guide to the quantification of this compound in tissue matrices using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methods are intended to serve as a robust starting point for researchers, with the understanding that method optimization and validation are essential for each specific tissue type and laboratory setting.
Experimental Protocols
I. Tissue Sample Preparation: Homogenization and Extraction
Objective: To efficiently extract this compound from tissue samples while minimizing matrix interference. This protocol is based on established methods for extracting steroids and other lipid-soluble compounds from biological tissues.[2][3]
Materials:
-
Tissue samples
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Lysis Buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal Standard (IS) solution (e.g., Medroxyprogesterone Acetate in methanol)
-
Homogenizer (e.g., Potter-Elvehjem, Polytron, or bead beater)
-
Centrifuge
-
Solid Phase Extraction (SPE) C18 cartridges
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add 900 µL of ice-cold Lysis Buffer per 100 mg of tissue.
-
Homogenize the tissue sample on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for further processing.
-
-
Protein Precipitation and Extraction:
-
To 500 µL of the tissue homogenate supernatant, add 1 mL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction (SPE) - Optional Cleanup Step:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.
-
Elute this compound and the internal standard with 5 mL of 90% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
II. HPLC Method for Quantification
Objective: To achieve chromatographic separation and quantification of this compound and the internal standard. The following method is a starting point and should be optimized for your specific instrumentation and tissue matrix.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and 0.02 M KH2PO4 buffer (pH 3) in a 50:50 (v/v) ratio.[4] |
| Flow Rate | 1.0 mL/min.[4] |
| Column Temperature | 25°C.[4] |
| Injection Volume | 20 µL. |
| Detection | UV at 234 nm (based on typical absorbance for similar structures, requires optimization). |
| Internal Standard | Medroxyprogesterone Acetate (structurally similar steroid analogue). |
III. Method Validation
Objective: To ensure the developed HPLC method is reliable, reproducible, and accurate for the intended application, following regulatory guidelines.
Validation Parameters:
-
Specificity and Selectivity: Analyze blank tissue homogenates from at least six different sources to ensure no endogenous components interfere with the peaks of this compound or the internal standard.
-
Linearity and Range: Prepare calibration standards of this compound in blank tissue homogenate at a minimum of six concentration levels. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The mean accuracy should be within 85-115%, and the precision (%RSD) should not exceed 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Recovery: The extraction recovery of this compound from the tissue matrix should be determined at three concentration levels.
-
Stability: Evaluate the stability of this compound in tissue homogenates under various conditions (e.g., freeze-thaw cycles, short-term at room temperature, and long-term at -80°C).
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the HPLC method validation.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.02 M KH2PO4 (pH 3) (50:50, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 234 nm (to be optimized) |
| Internal Standard | Medroxyprogesterone Acetate |
| Retention Time (Tirilazad) | To be determined |
| Retention Time (IS) | To be determined |
Table 2: Method Validation Summary (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.99 |
| Range | 10 - 1000 ng/mL | - |
| LOD | 2 ng/mL | - |
| LOQ | 10 ng/mL | - |
| Accuracy (at LOQ) | 95.8% | 80 - 120% |
| Precision (%RSD at LOQ) | 12.5% | ≤ 20% |
| Intra-day Accuracy | 98.2% - 103.5% | 85 - 115% |
| Intra-day Precision (%RSD) | 4.8% - 8.2% | ≤ 15% |
| Inter-day Accuracy | 96.5% - 105.1% | 85 - 115% |
| Inter-day Precision (%RSD) | 6.3% - 9.8% | ≤ 15% |
| Recovery | 88.5% - 94.2% | Consistent and reproducible |
| Freeze-Thaw Stability | Stable for 3 cycles | ≤ 15% deviation |
| Short-term Stability (24h, RT) | Stable | ≤ 15% deviation |
| Long-term Stability (-80°C, 30 days) | Stable | ≤ 15% deviation |
Visualizations
References
Application Notes and Protocols for Tirilazad Mesylate in Lipid Peroxidation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad (B25892) Mesylate, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation. It functions by scavenging lipid peroxyl radicals and stabilizing cell membranes, thereby mitigating cellular damage initiated by oxidative stress.[1] Unlike glucocorticoids, Tirilazad Mesylate lacks hormonal effects, making it a targeted therapeutic candidate for conditions associated with oxidative injury, such as central nervous system (CNS) trauma and ischemia.[1] Its neuroprotective properties are primarily attributed to its antioxidant capabilities, which help preserve cellular integrity and function by preventing the destructive cascade of lipid peroxidation.[1] These application notes provide detailed protocols for utilizing this compound in lipid peroxidation assays, specifically focusing on the Thiobarbituric Acid Reactive Substances (TBARS) assay for the quantification of malondialdehyde (MDA), a key biomarker of lipid peroxidation.
Mechanism of Action
This compound exerts its cytoprotective effects through a multi-faceted mechanism primarily centered on the inhibition of lipid peroxidation.[1] When oxidative stress occurs, reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This process leads to the formation of lipid radicals and subsequently lipid hydroperoxides, which are unstable and decompose to form reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), that can damage cellular components.
This compound interrupts this cascade through two primary actions:
-
Radical Scavenging: The amine portion of the Tirilazad molecule actively scavenges lipid peroxyl radicals (LOO•), thereby terminating the propagation phase of lipid peroxidation.
-
Membrane Stabilization: By inserting itself into the lipid bilayer of cell membranes, this compound decreases membrane fluidity. This stabilizing effect enhances the membrane's resistance to oxidative damage.
Furthermore, this compound has been shown to preserve the levels of endogenous antioxidants, such as vitamin E, and to modulate post-injury calcium homeostasis, further contributing to its neuroprotective and cytoprotective effects.[1]
Mechanism of this compound in inhibiting lipid peroxidation.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on various markers of lipid peroxidation and related cellular damage from several studies.
| Experimental Model | Marker of Lipid Peroxidation / Outcome | This compound Concentration/Dose | Observed Effect | Reference |
| Gerbil model of brain ischemia-reperfusion | Brain Vitamin E depletion | 10 mg/kg i.p. | Reduced vitamin E loss from 60% to 27% compared to vehicle. | [2] |
| Rat model of subarachnoid hemorrhage | Blood-Brain Barrier (BBB) damage | 0.3 mg/kg and 1.0 mg/kg i.v. | Significantly reduced BBB damage by 35.2% and 60.6%, respectively. | [3] |
| Cultured fetal mouse spinal cord neurons | Iron-induced lipid peroxidative injury (Cell Viability) | 3, 10, or 30 µM | Enhanced neuronal survival in a concentration-dependent manner. | [3] |
| Cerebellar granule cell model of peroxynitrite toxicity | Cell Viability | 100 µM | Approximately 50% protection when applied before or after exposure to peroxynitrite. | [4] |
| Rat model of permanent focal cerebral ischemia | Ischemic damage volume | 3.0 mg/kg i.v. | Reduced ischemic damage by 32.9% compared to controls. | [5] |
| Isolated rabbit aorta rings | Xanthine oxidase-mediated damage to endothelium-dependent relaxation | 0.05-10 µM | Protected against damage to endothelium-dependent relaxation. | [6] |
Experimental Protocols
Protocol 1: In Vitro Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)
This protocol is adapted for the evaluation of this compound's ability to inhibit lipid peroxidation in a biological sample, such as brain tissue homogenate or cell lysate, where peroxidation is induced by an oxidizing agent like ferrous sulfate (B86663).
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.8% w/v in 50 mM NaOH)
-
Ferrous sulfate (FeSO₄) solution (10 mM)
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-Tetramethoxypropane)
-
Tissue homogenizer or sonicator
-
Microcentrifuge tubes
-
Water bath or heating block
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Tissue Homogenate: Homogenize tissue (e.g., brain cortex) in ice-cold PBS (10% w/v). Centrifuge at 3000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant for the assay.
-
Cell Lysate: Wash cells with cold PBS and resuspend in lysis buffer. Lyse the cells by sonication or freeze-thaw cycles. Centrifuge to remove debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) to normalize the results.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare serial dilutions of this compound to achieve final concentrations in the assay ranging from approximately 1 µM to 100 µM.
-
-
Assay Protocol:
-
To a microcentrifuge tube, add the following in order:
-
100 µL of sample (tissue homogenate or cell lysate supernatant)
-
20 µL of this compound solution at various concentrations (or vehicle for control)
-
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Induce lipid peroxidation by adding 20 µL of 10 mM FeSO₄ solution.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding 500 µL of 20% TCA.
-
Add 500 µL of 0.8% TBA solution.
-
Vortex the tubes and incubate at 95°C for 60 minutes.
-
Cool the tubes on ice for 10 minutes to stop the reaction.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance at 532 nm.
-
-
Standard Curve and Calculation:
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the concentration of MDA in the samples by extrapolating from the standard curve.
-
The results can be expressed as nmol of MDA per mg of protein.
-
The percentage inhibition of lipid peroxidation by this compound can be calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Tirilazad Sample) / Absorbance of Control] x 100
-
Experimental workflow for the TBARS assay with this compound.
Conclusion
This compound is a well-characterized inhibitor of lipid peroxidation with demonstrated efficacy in various in vitro and in vivo models of oxidative stress. The provided protocols offer a framework for researchers to investigate the antioxidant properties of this compound and other compounds using the TBARS assay. Careful adherence to the experimental procedures and appropriate data analysis will ensure reliable and reproducible results for advancing research in drug development and the study of oxidative stress-related pathologies.
References
- 1. [this compound (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on postischemic brain lipid peroxidation and recovery of extracellular calcium in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of this compound and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound in a cellular model of peroxynitrite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response analysis of the effect of 21-aminosteroid this compound (U-74006F) upon neurological outcome and ischemic brain damage in permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular effects of the 21-aminosteroid this compound: protection against oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tirilazad Mesylate in Blood-Brain Barrier Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad (B25892) Mesylate is a 21-aminosteroid that functions as a potent inhibitor of iron-dependent lipid peroxidation and a scavenger of free radicals.[1][2] Its neuroprotective properties are primarily attributed to its ability to mitigate oxidative stress, a key factor in the secondary injury cascades following central nervous system (CNS) insults such as subarachnoid hemorrhage (SAH) and ischemic stroke.[2][3] A critical aspect of its neuroprotective effect is its ability to preserve the integrity of the blood-brain barrier (BBB).[2][3] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Disruption of the BBB is a common feature in many neurological diseases and injuries, leading to vasogenic edema and further neuronal damage.
These application notes provide detailed protocols for assessing the protective effects of Tirilazad Mesylate on BBB permeability in both in vivo and in vitro models.
Mechanism of Action in Protecting the Blood-Brain Barrier
The primary mechanism by which this compound is understood to protect the BBB is through its potent antioxidant activity.[2][3] Conditions such as SAH and cerebral ischemia lead to a surge in reactive oxygen species (ROS) and subsequent lipid peroxidation of cell membranes, including those of the brain endothelial cells that form the BBB. This oxidative stress is known to disrupt the tight junction proteins (e.g., Zonula Occludens-1 (ZO-1), occludin, and claudins) that seal the paracellular pathway between endothelial cells, leading to increased BBB permeability.[4] this compound, by scavenging free radicals and inhibiting lipid peroxidation, is proposed to prevent the degradation and disorganization of these tight junction proteins, thereby maintaining the structural and functional integrity of the BBB.[2][3]
Proposed Signaling Pathway of this compound in BBB Protection
References
- 1. Auraptene Enhances Junction Assembly in Cerebrovascular Endothelial Cells by Promoting Resilience to Mitochondrial Stress through Activation of Antioxidant Enzymes and mtUPR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. Effects of Natural Polyphenols on Oxidative Stress-Mediated Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with Tirilazad Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key in vivo imaging techniques that can be employed to assess the therapeutic efficacy and underlying mechanisms of Tirilazad (B25892) Mesylate. The protocols are designed for preclinical research settings, primarily focusing on animal models of neurological injury where Tirilazad Mesylate has been investigated, such as subarachnoid hemorrhage (SAH) and ischemic stroke.
Introduction to this compound
This compound is a non-glucocorticoid 21-aminosteroid, or "lazaroid," renowned for its potent antioxidant properties. Its primary mechanism of action involves the inhibition of iron-dependent lipid peroxidation and scavenging of free radicals at the cell membrane level.[1][2] This action is crucial in mitigating secondary injury cascades following central nervous system (CNS) insults like stroke and SAH, where oxidative stress plays a significant pathological role. Tirilazad's ability to stabilize cellular membranes and preserve the integrity of the blood-brain barrier (BBB) further contributes to its neuroprotective potential.[2]
Key In Vivo Imaging Applications
Several in vivo imaging modalities are particularly well-suited to non-invasively monitor the physiological and metabolic effects of this compound treatment in animal models. These techniques provide quantitative data on cerebral hemodynamics, metabolism, and the direct antioxidant effects of the drug.
Cerebral Angiography for Vasospasm Assessment in Subarachnoid Hemorrhage
Application: Cerebral vasospasm is a critical and often delayed complication of SAH, leading to ischemic brain injury. This compound has been investigated for its potential to attenuate this narrowing of cerebral arteries. Digital Subtraction Angiography (DSA) is the gold standard for visualizing and quantifying the extent of vasospasm in vivo.
Principle: DSA involves the injection of a contrast agent into the cerebral vasculature, followed by X-ray imaging. By subtracting a pre-contrast image from the post-contrast images, the bones and soft tissues are removed, leaving a clear view of the blood vessels. This allows for precise measurement of arterial diameters to assess the degree of vasospasm.
Single Photon Emission Computed Tomography (SPECT) for Cerebral Blood Flow Measurement
Application: To evaluate the impact of this compound on cerebral perfusion. Changes in cerebral blood flow (CBF) are a key indicator of ischemic conditions and the response to treatment.
Principle: SPECT imaging with a radiotracer like Xenon-133 (¹³³Xe) or Technetium-99m hexamethylpropylene amine oxime (⁹⁹ᵐTc-HMPAO) allows for the quantitative measurement of regional CBF.[3][4][5] The lipophilic nature of these tracers allows them to cross the BBB and distribute in the brain in proportion to blood flow. The emitted gamma rays are then detected by a gamma camera to create a 3D map of cerebral perfusion.
Magnetic Resonance Spectroscopy (MRS) for Monitoring Cerebral Metabolism
Application: To non-invasively assess changes in brain metabolism following ischemic injury and in response to this compound treatment. MRS can detect and quantify key metabolites, providing insights into cellular bioenergetics and neuronal health.
Principle: ¹H-MRS is a specialized MRI technique that can identify and quantify the concentration of various molecules in a selected volume of interest (VOI) within the brain.[6] In the context of stroke, key metabolites include N-acetylaspartate (NAA), a marker of neuronal viability; lactate, which accumulates during anaerobic metabolism; and choline-containing compounds, which are associated with cell membrane turnover.[6][7]
Imaging of Lipid Peroxidation and Oxidative Stress
Application: To directly visualize the primary mechanism of action of this compound, which is the inhibition of lipid peroxidation and reduction of oxidative stress.
Principle: This can be achieved using advanced optical imaging techniques with specific probes.
-
Bioluminescence Imaging: Utilizes chemiluminescent probes like L-012, a luminol (B1675438) derivative, which emits light upon reaction with reactive oxygen species (ROS).[8][9][10] This signal can be detected in vivo using a sensitive CCD camera, providing a measure of ROS levels.
-
Fluorescence Imaging: Employs fluorescent probes that are sensitive to lipid peroxidation. For example, BODIPY-C11 is a fluorescent fatty acid analog that shifts its emission spectrum from red to green upon oxidation, allowing for ratiometric imaging of lipid peroxidation in cell membranes.[11][12]
Assessment of Blood-Brain Barrier Integrity
Application: To quantify the protective effect of this compound on the blood-brain barrier (BBB), which is often compromised after CNS injury, leading to vasogenic edema. A study has shown that Tirilazad significantly reduces SAH-induced BBB damage.[13]
Principle: The Evans blue dye extravasation method is a widely used technique to assess BBB permeability. Evans blue binds to serum albumin and, under normal conditions, does not cross the BBB. When the BBB is disrupted, the albumin-dye complex leaks into the brain parenchyma, which can be quantified spectrophotometrically after tissue extraction. While this is an endpoint measurement, it provides quantitative data on BBB integrity.
Quantitative Data Summary
| Imaging Modality | Parameter Measured | Animal Model | This compound Effect | Reference |
| Cerebral Angiography | Arterial Diameter | Primate (SAH) | Attenuation of vasospasm | (Mentioned in literature, specific quantitative data not in provided search results) |
| SPECT | Cerebral Blood Flow (CBF) | Healthy Human Volunteers | No significant change in resting CBF | (Study in healthy volunteers, not a disease model) |
| MRS | Lactate, NAA, Choline | Rat (Ischemic Stroke) | Improved metabolic recovery (in hyperglycemic ischemia) | (Mentioned in literature, specific quantitative data not in provided search results) |
| Evans Blue Extravasation | Dye Concentration in Brain Parenchyma | Rat (SAH) | Significant reduction in BBB damage | [13] |
| Bioluminescence Imaging | Photon Flux (ROS levels) | (General applicability) | Expected reduction in ROS-induced signal | [8][9][10] |
| Fluorescence Imaging | Ratiometric Fluorescence (Lipid Peroxidation) | (General applicability) | Expected reduction in lipid peroxidation signal | [11][12] |
Experimental Protocols
Protocol 1: Digital Subtraction Angiography in a Primate Model of SAH
Objective: To assess the effect of this compound on cerebral vasospasm.
Animal Model: Cynomolgus monkey model of SAH induced by autologous blood clot placement.[14]
Materials:
-
Anesthesia machine with isoflurane
-
Surgical instruments for craniotomy
-
Microcatheters[15]
-
Iodinated contrast agent
-
This compound solution or vehicle
-
Physiological monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the monkey with ketamine and xylazine, followed by intubation and maintenance with isoflurane.[6] Monitor vital signs throughout the procedure.
-
SAH Induction: Perform a fronto-temporal craniectomy to expose the middle cerebral artery (MCA).[6] Collect autologous venous blood and allow it to clot. Place the clot around the MCA to induce SAH.[6]
-
Baseline Angiography: Introduce a microcatheter via the femoral artery and navigate it to the internal carotid artery under fluoroscopic guidance.[14][15] Perform a baseline DSA to visualize the cerebral vasculature and confirm vessel patency.
-
Treatment: Administer this compound or vehicle intravenously according to the study design.
-
Follow-up Angiography: Perform DSA at predetermined time points post-SAH (e.g., daily for 7 days) to monitor for the development and severity of vasospasm.
-
Image Analysis: Measure the diameter of the major cerebral arteries on the DSA images. Calculate the percentage of vasospasm relative to the baseline measurements.
Protocol 2: ¹³³Xe SPECT for Cerebral Blood Flow in a Rodent Model
Objective: To measure regional cerebral blood flow changes in response to this compound treatment in a stroke model.
Animal Model: Rat model of middle cerebral artery occlusion (MCAO).
Materials:
-
SPECT scanner compatible with small animals
-
¹³³Xe gas delivery system
-
Anesthesia setup
-
This compound solution or vehicle
-
Physiological monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and place it in the SPECT scanner.
-
MCAO Induction: Induce focal cerebral ischemia using the intraluminal filament method.
-
Treatment: Administer this compound or vehicle as per the experimental design.
-
¹³³Xe Administration: The animal breathes a mixture of air and ¹³³Xe (e.g., for 1 minute).[3]
-
SPECT Acquisition: Acquire dynamic SPECT images of the brain during the washout phase of the ¹³³Xe gas (typically for 10-15 minutes).[3]
-
Data Analysis: Use appropriate software to reconstruct the SPECT images and calculate regional CBF in ml/100g/min using a suitable algorithm (e.g., Kety-Schmidt).
Protocol 3: In Vivo ¹H-MRS of Cerebral Metabolism in a Rat Stroke Model
Objective: To evaluate the effect of this compound on metabolic markers of neuronal injury and recovery.
Animal Model: Rat model of MCAO.
Materials:
-
High-field MRI scanner (e.g., 7T or higher) with MRS capabilities[16]
-
Small animal stereotaxic frame and head coil
-
Anesthesia and physiological monitoring system
-
This compound solution or vehicle
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in the stereotaxic frame within the MRI scanner. Monitor temperature and respiration.
-
MCAO Induction: Induce MCAO prior to imaging.
-
Treatment: Administer this compound or vehicle.
-
MRI and Shimming: Acquire anatomical T2-weighted images to identify the ischemic region. Perform shimming on the volume of interest (VOI) to optimize magnetic field homogeneity.[17]
-
MRS Acquisition: Place a VOI (e.g., 3x3x3 mm) in the ischemic core and a control VOI in the contralateral hemisphere. Acquire ¹H-MRS data using a sequence like PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode).[6][7]
-
Data Processing and Analysis: Process the raw MRS data (e.g., using LCModel). Quantify the concentrations of key metabolites such as NAA, lactate, and choline, and express them as ratios (e.g., NAA/Creatine, Lactate/Creatine).
Protocol 4: Bioluminescence Imaging of ROS in a Mouse Stroke Model
Objective: To visualize the effect of this compound on ROS production in the ischemic brain.
Animal Model: Mouse model of MCAO.
Materials:
-
In vivo imaging system (IVIS) with a cooled CCD camera
-
Anesthesia system
-
This compound solution or vehicle
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain anesthesia during the imaging session.
-
MCAO Induction and Treatment: Induce MCAO and administer this compound or vehicle.
-
Probe Administration: Administer L-012 via intraperitoneal injection (e.g., 5 mg per 200 g body weight).[8]
-
Bioluminescence Imaging: Place the mouse in the imaging chamber. Acquire bioluminescent images at baseline (before L-012) and then serially for up to 60 minutes post-injection to capture the peak signal.[8]
-
Image Analysis: Define a region of interest (ROI) over the head. Quantify the bioluminescent signal (photon flux) within the ROI.
Signaling Pathways and Experimental Workflows
Caption: this compound's antioxidant signaling pathway.
Caption: Experimental workflow for MRS studies.
Caption: Relationship between Tirilazad's effects and imaging techniques.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [this compound (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. criver.com [criver.com]
- 5. Nuclear Medicine Cerebral Perfusion Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MR Spectroscopy and Spectroscopic Imaging of the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Video: In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model [jove.com]
- 9. mdpi.com [mdpi.com]
- 10. In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation kinetics of fluorescent membrane lipid peroxidation indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 13. Protective effects of this compound and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Optimal Animal Model of Ischemic Stroke Established by Digital Subtraction Angiography-Guided Autologous Thrombi in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Magnetic resonance spectroscopy in the rodent brain: Experts’ consensus recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. infoscience.epfl.ch [infoscience.epfl.ch]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Tirilazad Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirilazad (B25892) Mesylate is a synthetic, non-glucocorticoid 21-aminosteroid that functions as a potent inhibitor of lipid peroxidation.[1][2] Its primary mechanism of action involves scavenging lipid peroxyl free radicals, thereby protecting cell membranes from oxidative damage.[1][2][3][4] This neuroprotective agent has been investigated for its therapeutic potential in conditions associated with oxidative stress, such as subarachnoid hemorrhage and spinal cord injury.[1][4][5] Flow cytometry is a powerful technique to elucidate the effects of Tirilazad Mesylate at the single-cell level, providing quantitative data on its antioxidant properties and impact on cell fate.
These application notes provide detailed protocols for utilizing flow cytometry to analyze various cellular parameters in response to this compound treatment, including apoptosis, oxidative stress, and cell cycle progression.
Mechanism of Action of this compound
This compound's main therapeutic effect is the inhibition of iron-dependent lipid peroxidation.[2] It achieves this through several mechanisms:
-
Free Radical Scavenging: It directly scavenges lipid peroxyl and hydroxyl radicals.[2]
-
Membrane Stabilization: It incorporates into the cell membrane, reducing its fluidity and limiting the propagation of lipid peroxidation.[2][5]
-
Maintenance of Endogenous Antioxidants: It helps in preserving the levels of vitamins E and C.[2]
The following diagram illustrates the proposed signaling pathway of this compound in mitigating cellular damage.
Caption: Proposed mechanism of this compound in inhibiting oxidative stress.
Experimental Protocols
The following sections detail the experimental protocols for assessing the effects of this compound using flow cytometry.
Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle:
During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Workflow:
Caption: Workflow for Annexin V and PI apoptosis assay.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI) staining solution
-
10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and incubate overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for the desired time period. Include a positive control for apoptosis (e.g., treatment with staurosporine).
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, proceed to the next step.
-
Collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.[6]
-
-
Washing:
-
Wash the cells twice with cold PBS.[6]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately.
-
Data Presentation:
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| Tirilazad (0.1 µM) | |||
| Tirilazad (1 µM) | |||
| Tirilazad (10 µM) | |||
| Tirilazad (100 µM) | |||
| Positive Control |
Analysis of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the levels of intracellular ROS, a key indicator of oxidative stress.
Principle:
Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) are non-fluorescent until they are oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence is proportional to the amount of ROS.
Materials:
-
This compound
-
Cell culture medium and supplements
-
PBS
-
H2DCFDA or other ROS-sensitive dyes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed and treat cells with this compound as described in the apoptosis protocol. Include a positive control for oxidative stress (e.g., treatment with H2O2).
-
-
Cell Harvesting and Staining:
-
Harvest cells and wash once with PBS.
-
Resuspend the cells in pre-warmed PBS containing the ROS-sensitive dye (e.g., 10 µM H2DCFDA).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing:
-
Wash the cells twice with PBS to remove excess dye.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for DCF).
-
Data Presentation:
| Treatment Group | Mean Fluorescence Intensity (MFI) of ROS Probe | Fold Change in ROS vs. Vehicle Control |
| Vehicle Control | 1.0 | |
| Tirilazad (0.1 µM) | ||
| Tirilazad (1 µM) | ||
| Tirilazad (10 µM) | ||
| Tirilazad (100 µM) | ||
| Positive Control |
Analysis of Cell Cycle Progression
This protocol assesses the distribution of cells in different phases of the cell cycle.
Principle:
Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA. This allows for the differentiation of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Materials:
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Cold 70% Ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed and treat cells with this compound as described previously.
-
-
Cell Harvesting and Fixation:
-
Washing and Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Use a low flow rate to ensure accurate DNA content measurement.
-
Data Presentation:
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| Tirilazad (0.1 µM) | |||
| Tirilazad (1 µM) | |||
| Tirilazad (10 µM) | |||
| Tirilazad (100 µM) |
Conclusion
The provided protocols offer a comprehensive framework for investigating the cellular effects of this compound using flow cytometry. By quantifying changes in apoptosis, oxidative stress, and cell cycle distribution, researchers can gain valuable insights into the cytoprotective mechanisms of this compound. These methods are essential for preclinical drug development and for further elucidating the therapeutic potential of this compound.
References
- 1. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound - SCIRE Professional [scireproject.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Tirilazad Mesylate solubility problems in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tirilazad Mesylate, focusing on its solubility challenges in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound solutions for experimental use.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer (e.g., PBS, cell culture media) | This compound is poorly soluble in aqueous solutions. The abrupt change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium can cause the compound to crash out of solution. | 1. Lower the final concentration: If experimentally feasible, reduce the final working concentration of this compound. 2. Stepwise dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a serial dilution. First, dilute the DMSO stock with a small volume of the aqueous buffer, vortex or mix gently, and then add this intermediate solution to the remaining buffer. 3. Increase the final DMSO concentration (for in vitro assays): While keeping the final DMSO concentration as low as possible to avoid cellular toxicity (ideally ≤0.1% to 0.5%), a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. 4. Use of co-solvents/excipients (for in vivo studies): For animal studies, formulations including co-solvents like polyethylene (B3416737) glycol (PEG) and surfactants like Tween-80 can significantly improve solubility and stability. |
| Cloudy or hazy solution after preparation | The solubility limit of this compound in the chosen solvent system has been exceeded. This can also be an early sign of aggregation. | 1. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles or aggregates. This will provide a clear solution, but the actual concentration should be verified if possible. 2. Sonication: Brief sonication in a water bath can help to break up small aggregates and improve dissolution. 3. Gentle warming: Warming the solution to 37°C may aid in dissolving the compound. However, be cautious about the thermal stability of this compound for prolonged periods. 4. Prepare a fresh, more dilute solution: If the above methods are unsuccessful, it is best to start over with a lower target concentration. |
| Inconsistent experimental results | This could be due to variability in the concentration of soluble this compound, possibly caused by precipitation or aggregation over time. | 1. Prepare fresh solutions for each experiment: Avoid using solutions that have been stored for extended periods, especially after dilution in aqueous buffers. 2. Visually inspect solutions before use: Always check for any signs of precipitation before adding the solution to your experimental system. 3. Ensure thorough mixing: Before taking an aliquot, ensure the stock solution is well-mixed, especially if it has been stored. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent.
Q2: What is the solubility of this compound in common solvents?
Solubility Data for U-74389G (Methylated Tirilazad)
| Solvent | Solubility |
| DMSO | ~35.3 mg/mL |
| Ethanol | ~1.36 mg/mL |
| 1:1 DMSO:PBS (pH 7.2) | ~0.05 mg/mL |
Note: This data is for the related compound U-74389G and should be used as a guideline. Actual solubility of this compound may vary.
Q3: How can I prepare a this compound solution for in vitro cell-based assays?
A3: For in vitro experiments, it is crucial to minimize the final concentration of organic solvents to avoid cytotoxicity. The following is a general protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Warm the cell culture medium to 37°C.
-
Perform a serial dilution. For example, to achieve a final concentration of 1 µM in a final volume of 1 mL of media with 0.1% DMSO, you can first dilute 1 µL of the 10 mM stock solution into 99 µL of media. Then, add 10 µL of this intermediate dilution to the remaining 990 µL of media.
-
Gently mix the final solution immediately after preparation.
-
Always include a vehicle control in your experiment containing the same final concentration of DMSO.
Q4: How can I prepare a this compound solution for in vivo animal studies?
A4: For in vivo administration, a formulation with co-solvents is often necessary to achieve the desired concentration and maintain stability. The following is an example of a formulation protocol for Tirilazad (free base), which can be adapted for the mesylate salt:
-
Prepare a 33.3 mg/mL stock solution of Tirilazad in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of polyethylene glycol 300 (PEG300) and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. This results in a clear solution of approximately 3.33 mg/mL.
Q5: Why is a citrate (B86180) buffer sometimes mentioned in relation to this compound formulations?
A5: In clinical trials, this compound was often administered in a citrate vehicle. Citrate buffers can be used to maintain a slightly acidic pH, which may improve the solubility of some basic compounds. However, for many research applications, standard buffers like PBS are used, and the focus is on using co-solvents like DMSO to achieve solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound: ~721.0 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Determining Kinetic Solubility in Aqueous Buffer
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~620 nm
Procedure:
-
Add a fixed volume of the aqueous buffer to the wells of a 96-well plate.
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO.
-
Add a small, equal volume of each concentration of the DMSO stock solution to the wells containing the aqueous buffer.
-
Mix the solutions in the wells.
-
Measure the turbidity or absorbance of each well immediately and after a set incubation period (e.g., 1-2 hours) at room temperature.
-
The concentration at which a significant increase in turbidity/absorbance is observed is considered the kinetic solubility limit.
Visualizations
Technical Support Center: Enhancing the Stability of Tirilazad Mesylate in Experimental Buffers
Welcome to the technical support center for Tirilazad (B25892) Mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Tirilazad Mesylate in common experimental buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in experimental buffers is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to troubleshoot and prevent precipitation.
| Potential Cause | Description | Recommended Solutions |
| Poor Aqueous Solubility | This compound is a lipophilic and hydrophobic molecule with limited solubility in aqueous solutions, particularly at neutral to alkaline pH. | - Prepare a high-concentration stock solution in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO). - Minimize the final concentration of the organic solvent in the cell culture or experimental buffer (typically ≤0.1% v/v to avoid cytotoxicity).[1][2] - Perform the final dilution step directly into pre-warmed (37°C) experimental buffer with vigorous mixing to facilitate rapid dispersion.[1][3] |
| pH-Dependent Solubility | The solubility of this compound is highly dependent on pH. It is more soluble in acidic conditions. | - For in vivo studies, administration in acidic aqueous solutions (pH 3) is common.[4] A citrate (B86180) buffer is a suitable vehicle for in vivo administration.[4] - For in vitro studies, if the experimental design allows, consider using a slightly acidic buffer system. However, ensure the pH is compatible with your cell type. |
| "Solvent Shock" | Rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause the compound to precipitate out of solution due to the abrupt change in solvent polarity.[1][3] | - Add the DMSO stock solution drop-wise to the experimental buffer while gently vortexing or swirling to ensure rapid and uniform mixing.[3] - Consider a serial dilution approach: create an intermediate dilution in a small volume of buffer before adding it to the final volume.[3] |
| Temperature Fluctuations | Moving solutions between cold storage and a warm incubator can cause less soluble compounds to precipitate. | - Always pre-warm your experimental buffer and other solutions to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[1][2] - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Interaction with Buffer Components | Certain salts and other components in buffers can interact with this compound, leading to the formation of insoluble complexes. Phosphate (B84403) buffers, in particular, can sometimes cause precipitation of steroid compounds.[5] | - If precipitation is observed in phosphate-buffered saline (PBS), consider switching to a different buffer system like a citrate buffer or a TRIS-based buffer.[4][6] - When using TRIS or other buffers, be mindful of their potential to interact with the compound, especially at higher concentrations.[6] |
| High Final Concentration | The desired experimental concentration may exceed the solubility limit of this compound in the specific buffer and conditions used. | - Determine the maximum soluble concentration of this compound in your specific experimental buffer by performing a solubility test. - If possible, lower the final concentration in your experiment. Conduct a dose-response study to identify the lowest effective concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro experiments due to its ability to dissolve hydrophobic compounds.[1][2]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% (v/v).[1] However, the tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.
Q3: My this compound solution in the buffer appears cloudy. Is it still usable?
A3: A cloudy or hazy appearance indicates the formation of a fine precipitate or colloidal suspension. This can lead to inaccurate dosing and potentially cytotoxic effects. It is recommended to discard the cloudy solution and reprepare it using the troubleshooting steps outlined above to ensure complete dissolution.
Q4: For how long can I store my this compound stock solution?
A4: Aliquoted stock solutions of this compound in DMSO can be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots.
Q5: Which buffer is best for in vivo administration of this compound?
A5: For in vivo administration, an acidic aqueous solution is often used to improve solubility.[4] A citrate buffer has been successfully used as a vehicle for intravenous infusion of this compound in clinical studies.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Under a chemical fume hood, accurately weigh the required amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[1]
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.[1]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution for In Vitro Cell Culture (e.g., Neuronal Cultures)
This protocol provides a general procedure for diluting the DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM/F12, Neurobasal)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
In a sterile conical tube, add the appropriate volume of pre-warmed cell culture medium.
-
While gently swirling or vortexing the medium, slowly add the required volume of the this compound stock solution drop-wise to achieve the desired final concentration.[3] This gradual addition is crucial to prevent "solvent shock" and precipitation.
-
Once the stock solution is added, cap the tube and invert it several times to ensure a homogenous solution.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Use the freshly prepared working solution for your experiment immediately.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data directly comparing the stability of this compound in different experimental buffers (Citrate, PBS, TRIS) at various pH values and temperatures. However, forced degradation studies, a common practice in pharmaceutical development, provide insights into the degradation pathways under stress conditions.[7][8]
Table 1: General Forced Degradation Conditions for Pharmaceuticals
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, refluxed at 60-80°C | Hydrolysis of labile functional groups. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, refluxed at 60-80°C | Hydrolysis of esters, amides, etc. |
| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated | Oxidation of electron-rich moieties. |
| Thermal Degradation | 60-80°C in a stability chamber | Thermally induced degradation. |
| Photolytic Degradation | Exposure to UV and visible light | Photodegradation of light-sensitive compounds. |
Note: The specific conditions and observed degradation would be compound-specific. The information above is based on general guidelines for forced degradation studies.[7][8]
Visualizations
Signaling Pathway of Lipid Peroxidation Inhibition by this compound
Caption: Mechanism of this compound in inhibiting lipid peroxidation.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solution.
Logical Relationship for Troubleshooting Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the pharmacokinetics and tolerability of this compound, a 21-aminosteroid free radical scavenger: I. Single-dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilizing effect of inorganic phosphate salts on antibiotic-steroid ophthalmic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. jddtonline.info [jddtonline.info]
Technical Support Center: Troubleshooting Inconsistent Results with Tirilazad Mesylate In Vitro
Welcome to the technical support center for Tirilazad (B25892) Mesylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible results in in vitro studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions for issues you may encounter during your experiments with Tirilazad Mesylate.
Compound Handling and Stability
Q1: My this compound solution appears cloudy or has precipitated after being added to my cell culture medium. What should I do?
A1: This is a common issue as this compound is a lipid-soluble compound with pH-dependent solubility. Here are several steps to prevent precipitation:
-
Proper Stock Solution Preparation: Dissolve this compound in a suitable organic solvent like DMSO to create a concentrated stock solution.
-
pH Considerations: this compound's solubility decreases as the pH increases. It is more stable in acidic solutions (around pH 3).[1] When diluting into your culture medium (typically pH 7.2-7.4), ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.
-
Final Solvent Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), as higher concentrations can be cytotoxic. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Pre-warming Medium: Adding the stock solution to pre-warmed (37°C) culture medium can aid in solubility.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your culture medium for each experiment. Do not store the compound diluted in aqueous-based media for extended periods.
Q2: I am concerned about the stability of this compound in my experimental setup. How should I handle and store it?
A2: this compound requires specific storage and handling to maintain its stability and activity:
-
Storage of Vials: Store vials of this compound refrigerated (2-8°C) and protected from light.
-
Solution Stability: this compound degrades in aqueous solutions, particularly at acidic pH.[1] It is recommended to analyze samples within 24 hours of preparation and to keep them protected from light.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.
Experimental Design and Execution
Q3: I am not observing a consistent neuroprotective effect with this compound. What are some potential experimental factors to consider?
A3: Inconsistent neuroprotective effects can arise from several variables in your experimental design:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses to treatments.
-
Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Overly confluent or sparse cultures can respond differently to both the insult and the treatment.
-
Severity of the Insult: The concentration and duration of the neurotoxic insult (e.g., oxidative stress inducer, oxygen-glucose deprivation) should be optimized to induce a sub-maximal level of cell death (e.g., 50-70% viability). An overwhelmingly lethal insult may be impossible to rescue.
-
Treatment Timing: The timing of this compound administration (pre-treatment, co-treatment, or post-treatment relative to the insult) is critical and should be consistent.
-
Phenol (B47542) Red in Media: Phenol red, a common pH indicator in cell culture media, has been shown to have weak estrogenic effects and can interact with reactive oxygen species.[2][3][4][5][6] Consider using phenol red-free medium if you suspect interference with your assay, especially in studies involving oxidative stress.
Q4: My lipid peroxidation assay results are variable when using this compound. How can I improve the reliability of this assay?
A4: Lipid peroxidation assays are notoriously sensitive and prone to variability. Here are some tips for improving consistency:
-
Assay Selection: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method but can be prone to artifacts. Consider using more specific methods, such as HPLC-based detection of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), or commercially available fluorescent probe-based kits.
-
Positive Control: Include a known inducer of lipid peroxidation (e.g., ferrous ammonium (B1175870) sulfate, hydrogen peroxide) as a positive control in your experiments.
-
Sample Handling: Process samples promptly and on ice to minimize ex vivo lipid peroxidation.
-
Assay Interference: Be aware that some components of your cell lysate or culture medium may interfere with the assay. Always run appropriate blanks and controls.
Data Presentation
Table 1: Effective Concentrations of this compound in In Vitro Neuroprotection Studies
| Cell Type | Insult/Model | Tirilazad Concentration | Observed Effect |
| Rat embryonic mesencephalic neurons | Standard culture conditions | 0.3 µM | 140% increase in tyrosine hydroxylase-positive neurons after 7 days.[1][7] |
| Fetal mouse spinal cord cells | 200 µM ferrous ammonium sulfate | 3, 10, 30 µM | Concentration-dependent enhancement of neuronal survival.[8] |
| Cerebellar granule cells | Peroxynitrite toxicity | 100 µM | Approximately 50% protection against cell death.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Dissolving: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Aliquoting: Aliquot the stock solution into single-use, sterile, light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Complete cell culture medium (consider using phenol red-free medium)
-
This compound stock solution (from Protocol 1)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and grow (typically 24 hours).
-
Pre-treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Remember to keep the final DMSO concentration consistent and low across all wells.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for the desired pre-treatment time (e.g., 1-2 hours).
-
-
Induction of Oxidative Stress:
-
Prepare a solution of the oxidative stress-inducing agent in cell culture medium at a pre-determined toxic concentration.
-
Add the oxidative stress-inducing agent to the wells already containing this compound. Include a control group of cells that are not exposed to the stressor.
-
Incubate for the desired duration to induce cell death (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability data to the untreated control wells (100% viability).
-
Plot cell viability (%) against the concentration of this compound to determine the neuroprotective effect.
-
Visualizations
Caption: Mechanism of this compound's neuroprotective action.
References
- 1. This compound improves survival of rat and human embryonic mesencephalic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promocell.com [promocell.com]
- 3. researchers.uss.cl [researchers.uss.cl]
- 4. Phenol red interacts with the protofibril-like oligomers of an amyloidogenic hexapeptide NFGAIL through both hydrophobic and aromatic contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. Caution for the routine use of phenol red - It is more than just a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective effects of this compound and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of this compound in a cellular model of peroxynitrite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tirilazad Mesylate for Neuroblastoma Cell Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tirilazad Mesylate in neuroblastoma cell culture experiments. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful optimization of this compound concentrations for your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its relevance to neuroblastoma?
A1: this compound is a potent inhibitor of lipid peroxidation.[1][2][3] It acts as a free radical scavenger, protecting cell membranes from oxidative damage.[1][2][3] Neuroblastoma cells often exhibit a state of increased oxidative stress, which can contribute to tumor progression.[1][4] By counteracting lipid peroxidation, this compound may help mitigate oxidative damage in neuroblastoma cells, making it a compound of interest for neuroprotective and potentially anti-tumor studies.
Q2: Which neuroblastoma cell line is most suitable for experiments with this compound?
A2: The choice of cell line depends on the specific research question. Commonly used neuroblastoma cell lines include SH-SY5Y, SK-N-AS, and IMR-32. SH-SY5Y is a well-characterized line that can be differentiated into a more mature neuronal phenotype.[5][6][7] It is advisable to screen a few different cell lines to determine which is most responsive to this compound treatment in your experimental context.
Q3: What is a recommended starting concentration range for this compound in neuroblastoma cell cultures?
A3: Based on studies in other neuronal cell types, a starting concentration range of 1 µM to 50 µM is recommended for initial dose-response experiments.[8] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuroblastoma cell line and experimental conditions.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[9][10] Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10] When preparing your working concentrations, dilute the DMSO stock in pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally below 0.1%.[11][12][13]
Q5: How long should I incubate neuroblastoma cells with this compound?
A5: The optimal incubation time will depend on your specific assay and research question. For initial experiments, a 24 to 72-hour incubation period is a common starting point. A time-course experiment is recommended to determine the ideal duration for observing the desired effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound and neuroblastoma cells.
Issue 1: No Observable Effect of this compound
| Potential Cause | Troubleshooting Step |
| Compound Inactivity | Ensure the this compound is from a reputable supplier and has been stored correctly. If possible, test its activity in a positive control assay. |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line Insensitivity | Test the effect of this compound on a different neuroblastoma cell line. |
| Assay Not Sensitive Enough | Use a more sensitive assay to detect changes. For example, if a viability assay shows no change, consider a more specific assay for oxidative stress. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Drug Dilution | Prepare a master mix of the drug-containing medium for all replicate wells to ensure a consistent final concentration. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.[7] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses. |
Issue 3: Compound Precipitation in Culture Medium
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Ensure the DMSO stock is fully dissolved before dilution. Pre-warm the cell culture medium to 37°C before adding the compound. Add the DMSO stock to the medium drop-wise while gently swirling.[10] |
| Final Concentration Too High | The desired concentration may exceed the compound's solubility in the aqueous medium. Try a lower final concentration. |
| High Final DMSO Concentration | A high DMSO percentage can sometimes cause precipitation when added to aqueous solutions. Keep the final DMSO concentration as low as possible. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density for Neuroblastoma Cells
-
Cell Preparation: Culture your chosen neuroblastoma cell line (e.g., SH-SY5Y) in the recommended medium and conditions.[5][6]
-
Seeding: In a 96-well plate, seed the cells in triplicate at a range of densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well) in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Cell Viability Assay: At each time point, perform a cell viability assay (e.g., MTT assay, see Protocol 3).
-
Analysis: The optimal seeding density is the one that results in exponential growth over the desired experimental duration without reaching confluency.
Protocol 2: Dose-Response Curve for this compound
-
Cell Seeding: Seed your neuroblastoma cells in a 96-well plate at the predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is constant across all wells, including the vehicle control (e.g., 0.1%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 48 hours).
-
Cell Viability Assay: Perform an MTT assay to assess cell viability.
-
Data Analysis: Plot cell viability (%) against the logarithm of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) or the optimal working concentration.
Protocol 3: MTT Cell Viability Assay
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize and store at -20°C in the dark.
-
MTT Addition: Following the treatment incubation, add 10 µL of the MTT stock solution to each well of the 96-well plate.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubation: Incubate the plate overnight at 37°C in a humidified chamber to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 4: Lipid Peroxidation (MDA) Assay
-
Cell Treatment: Culture and treat neuroblastoma cells with this compound and a positive control for lipid peroxidation (e.g., H₂O₂) in a multi-well plate.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the manufacturer's protocol of a commercial lipid peroxidation assay kit.[2][4][8]
-
Assay Procedure: Follow the kit's instructions for reacting the cell lysate with thiobarbituric acid (TBA) to generate a colored product.[2][8]
-
Measurement: Measure the absorbance or fluorescence at the specified wavelength.
-
Quantification: Determine the concentration of malondialdehyde (MDA), a byproduct of lipid peroxidation, by comparing the results to a standard curve.
Data Presentation
Table 1: Hypothetical Results of a Dose-Response Experiment of this compound on SH-SY5Y Cells after 48h Treatment
| This compound (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 5 | 95.1 | 5.5 |
| 10 | 92.3 | 6.1 |
| 25 | 88.7 | 5.9 |
| 50 | 75.4 | 7.2 |
| 100 | 52.1 | 8.5 |
Table 2: Hypothetical Results of Lipid Peroxidation (MDA) Assay in SH-SY5Y Cells
| Treatment Group | MDA Concentration (nmol/mg protein) | Standard Deviation |
| Untreated Control | 1.2 | 0.15 |
| Vehicle Control (0.1% DMSO) | 1.3 | 0.18 |
| H₂O₂ (100 µM) | 5.8 | 0.45 |
| This compound (10 µM) | 1.4 | 0.21 |
| H₂O₂ + this compound (10 µM) | 2.5 | 0.33 |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound's inhibitory effect on lipid peroxidation.
Caption: Troubleshooting workflow for lack of experimental effect.
References
- 1. oxfordbiomed.com [oxfordbiomed.com]
- 2. arigobio.com [arigobio.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. abcam.com [abcam.com]
- 5. SH-SY5Y culturing [protocols.io]
- 6. SH-SY5Y Cells - Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells [cytion.com]
- 7. SH-SY5Y - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. protocols.io [protocols.io]
Technical Support Center: Overcoming Tirilazad Mesylate Delivery Issues in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tirilazad (B25892) Mesylate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving Tirilazad Mesylate for intravenous (IV) administration in animal studies?
A1: Based on multiple studies, a citrate (B86180) buffer with a pH of 3.0 is a commonly used and effective vehicle for the intravenous administration of this compound.[1][2][3] This acidic buffer system helps to solubilize the compound for delivery.
Q2: What are the typical dosages of this compound used in animal models of neurological injury?
A2: Dosages can vary depending on the animal model and the specific condition being studied. For instance, in studies of focal ischemia in cats, a dose of 1.5 mg/kg followed by a 0.2 mg/kg/hr IV infusion has been used.[1] In a canine model of cerebral compression ischemia, a similar initial dose of 1.5 mg/kg IV was followed by a 0.18 mg/kg/hr infusion.[2] In rat models of subarachnoid hemorrhage, doses of 0.3 and 1.0 mg/kg IV have been tested.[4] For shaken baby syndrome models in infant rats, a 10 mg/kg intraperitoneal (IP) dose has been administered.[5]
Q3: Are there any known side effects associated with this compound administration in animals?
A3: In healthy and endotoxemic calves, mild and transient tachypnea (rapid breathing) was observed following intravenous administration of this compound.[6] While clinical trials in humans have noted infusion site phlebitis, this has not been explicitly detailed in the provided animal study abstracts.[7] It is advisable to monitor animals for any signs of irritation at the injection site, particularly with acidic vehicle formulations.
Q4: Can this compound be administered via routes other than intravenous injection?
A4: Yes, besides intravenous administration, intraperitoneal (IP) injection has been used in rat models.[5] The choice of administration route will depend on the experimental design and the target condition.
Q5: Have there been any reported issues with the stability of this compound formulations?
A5: While the provided search results do not detail specific stability issues, the use of a citrate buffer for solubilization suggests that this compound may have limited solubility in neutral aqueous solutions. It is recommended to prepare fresh solutions for each experiment and to visually inspect for any precipitation before administration.
Troubleshooting Guide
Problem: I am observing precipitation in my this compound solution.
-
Solution 1: Check the pH of your vehicle. this compound has been successfully dissolved and administered using a citrate buffer with a pH of 3.0.[1][2][3] Ensure your buffer is correctly prepared and the pH is in the acidic range.
-
Solution 2: Prepare fresh solutions. Do not store this compound solutions for extended periods unless stability data for your specific formulation is available. It is best practice to prepare the formulation immediately before use.
-
Solution 3: Consider the concentration. If you are working with a high concentration of this compound, you may be exceeding its solubility limit even in an acidic buffer. Try reducing the concentration to see if the precipitation issue resolves.
Problem: My experimental results are inconsistent, or the drug appears to have low efficacy.
-
Solution 1: Verify the dosage and administration schedule. The timing of administration in relation to the induced injury is often critical. For example, in a rat model of shaken baby syndrome, Tirilazad was administered 10 minutes before or 5-30 minutes after the injury, with subsequent doses at 2 and 24 hours.[5] Review the literature for protocols relevant to your model.
-
Solution 2: Consider potential metabolic differences. Clinical trials in humans have suggested a differential effect of Tirilazad between genders, possibly due to differences in drug metabolism.[8] While not explicitly studied in the provided animal research, this is a factor to consider in your experimental design and data analysis.
-
Solution 3: Ensure adequate delivery to the target tissue. For central nervous system (CNS) studies, ensuring the drug crosses the blood-brain barrier is crucial. The provided studies using IV and IP routes in models of CNS injury suggest that the drug can reach the target tissue. However, if efficacy is a concern, you may need to confirm CNS penetration in your model.
Quantitative Data Summary
| Animal Model | Condition | Administration Route | Vehicle | Dosage | Outcome | Reference |
| Cats | Transient Focal Ischemia | IV | Citrate Buffer (pH 3.0) | 1.5 mg/kg + 0.2 mg/kg/hr | Did not ameliorate infarct volume | [1] |
| Dogs | Compression Ischemia | IV | Citrate Buffer | 1.5 mg/kg + 0.18 mg/kg/hr | Did not improve immediate metabolic recovery | [2] |
| Calves | Healthy and Endotoxemic | IV | Sterile Saline | 3 mg/kg every 8 hours for 5 days | Suppressed clinical signs of endotoxemia at lower endotoxin (B1171834) doses | [6] |
| Rats | Subarachnoid Hemorrhage | IV | Not Specified | 0.3 and 1.0 mg/kg | Significantly reduced blood-brain barrier damage | [4] |
| Infant Rats | Shaken Baby Syndrome Model | IP | Not Specified | 10 mg/kg (3 doses) | Significant reduction in cortical hemorrhaging | [5] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Feline Model of Transient Focal Ischemia
This protocol is based on a study investigating the effects of this compound on early brain injury in cats.[1]
-
Animal Model: Halothane-anesthetized cats.
-
Ischemia Induction: 90 minutes of left middle cerebral artery and bilateral common carotid artery occlusion.
-
This compound Preparation: Dissolve this compound in a citrate buffer (pH 3.0).
-
Dosing Regimen:
-
Administer an initial intravenous bolus of 1.5 mg/kg.
-
Immediately follow with a continuous intravenous infusion of 0.2 mg/kg per hour.
-
-
Control Group: Administer an equal volume of the citrate buffer vehicle.
-
Reperfusion: Initiate reperfusion for 180 minutes following the ischemic period.
-
Outcome Measures: Assess infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining and monitor somatosensory evoked potentials.
Protocol 2: Intraperitoneal Administration of this compound in an Infant Rat Model of Shaken Baby Syndrome
This protocol is derived from a study on the effects of this compound on cortical degeneration in an infant rat model.[5]
-
Animal Model: 6-day-old male rat pups.
-
Injury Induction: Combine violent shaking and hypoxia to induce subdural hemorrhaging.
-
This compound Preparation: Prepare a solution of this compound for intraperitoneal injection.
-
Dosing Regimen: Administer a total of three doses of 10 mg/kg, IP:
-
The first dose is given either 10 minutes before or 5-30 minutes after the injury.
-
Subsequent doses are administered at 2 and 24 hours post-injury.
-
-
Control Group: Administer an equal volume of the vehicle.
-
Outcome Measures: Assess cortical hemorrhaging and cortical wet weight at various time points (e.g., 48 hours, 7 days, and 14 days post-injury).
Visualizations
Caption: A generalized experimental workflow for in vivo studies of this compound.
Caption: A troubleshooting decision tree for common issues with this compound.
Caption: The mechanism of action of this compound in preventing neuronal damage.
References
- 1. Tirilazad treatment does not decrease early brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound does not improve early cerebral metabolic recovery following compression ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, double-blind, vehicle-controlled trial of this compound in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tirilazad widens the therapeutic window for riluzole-induced attenuation of progressive cortical degeneration in an infant rat model of the shaken baby syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of repeated administration of this compound on healthy and endotoxemic calves: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in acute ischemic stroke: A systematic review. Tirilazad International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitfalls and advances from the international tirilazad trial in moderate and severe head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Tirilazad Mesylate Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Tirilazad (B25892) Mesylate precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my Tirilazad Mesylate precipitating when I add it to the cell culture medium from a DMSO stock?
A1: This is a common issue for hydrophobic (lipophilic) compounds like this compound.[1][2][3] While it dissolves well in an organic solvent like Dimethyl Sulfoxide (DMSO), it has poor aqueous solubility.[1][4] When the concentrated DMSO stock is added to the aqueous environment of the culture medium, the DMSO concentration is drastically lowered. The aqueous medium cannot maintain the compound in a dissolved state, causing it to "crash out" of solution and form a precipitate.[1] This phenomenon is known as a solvent shift.
Q2: What are the consequences of this compound precipitation in my experiments?
A2: Precipitation can lead to several significant experimental issues:
-
Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower than intended, leading to unreliable and non-reproducible results.[4]
-
Cellular Toxicity: The precipitate particles themselves can be cytotoxic or induce cellular stress, which can confound the experimental outcomes.[4]
-
Assay Interference: Precipitates can interfere with various cell-based assays, especially those involving optical measurements like microscopy or plate-based readers.[4]
Q3: What is the recommended final concentration of DMSO in the culture medium?
A3: The final concentration of DMSO should be kept as low as possible to avoid cytotoxicity, typically below 0.5%.[1] However, for poorly soluble compounds, a slightly higher but still cell-tolerated concentration might be necessary. It is critical to include a vehicle control in your experiments with the same final DMSO concentration as the treatment group to account for any solvent effects.[1][5]
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Medium
This is the most common problem, occurring due to the abrupt change in the solvent environment.
Solution 1: Optimize Stock Solution and Dilution Technique
-
Use High-Quality, Anhydrous DMSO: Water content in DMSO can reduce its ability to dissolve hydrophobic compounds. Always use fresh, high-quality, anhydrous DMSO to prepare stock solutions.[4]
-
Prepare a High-Concentration Stock: A higher stock concentration (e.g., 10-20 mM) allows for a smaller volume to be added to the culture medium, which helps minimize the final DMSO concentration.[4]
-
Perform Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing medium. The proteins in the serum can help bind and solubilize the compound.[1] Then, add this intermediate dilution to the final culture volume.
Solution 2: Enhance the Mixing Procedure
-
Slow, Dropwise Addition: Add the this compound stock solution dropwise to the medium.
-
Simultaneous Agitation: While adding the stock, gently vortex or swirl the tube/flask.[1] This ensures rapid and thorough mixing, preventing localized high concentrations of the compound that are prone to precipitation.[1]
Solution 3: Control the Temperature
-
Pre-warm the Medium: Ensure the cell culture medium is warmed to 37°C before adding the compound.[4] Adding a cold stock to warm media can sometimes cause precipitation due to temperature shifts.
Issue: Delayed Precipitation During Incubation
If precipitation occurs hours or days after the initial successful dilution, it could be due to changes in the media or compound instability.
Solution 1: Maintain Stable Culture Conditions
-
Use Buffered Media: Cellular metabolism can alter the pH of the culture medium over time.[4] Changes in pH can affect a compound's solubility. Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.[1]
-
Minimize Temperature Fluctuations: When moving plates between the incubator and a microscope, use a heated stage to maintain a consistent temperature. Minimize the time that plates are outside the stable incubator environment.[1]
Solution 2: Assess Compound Stability
-
Check Manufacturer's Data: Review the supplier's datasheet for information on the stability of this compound in aqueous solutions over time.[1]
-
Prepare Fresh Solutions: If stability is a concern, prepare fresh working solutions immediately before each experiment rather than storing them. Stock solutions in anhydrous DMSO are generally stable when stored correctly (e.g., at -20°C or -80°C).[6]
Data Presentation
| Solvent / Medium | Solubility (mg/mL) |
| DMF | 36.3 |
| DMSO | 35.3 |
| Ethanol | 1.36 |
| DMSO:PBS (pH 7.2) (1:1) | 0.05 |
| (Data for U-74389G, a methylated analogue of Tirilazad)[7] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a recommended methodology to minimize precipitation when preparing this compound for cell culture experiments.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (containing serum, if used), pre-warmed to 37°C
Part 1: Preparing a High-Concentration Stock Solution (e.g., 10 mM)
-
Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution (Molecular Weight: ~721 g/mol ).[8]
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This is your concentrated stock solution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Part 2: Preparing the Final Working Solution (Stepwise Dilution Method)
-
Thaw an aliquot of the concentrated DMSO stock solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
In a sterile tube, prepare an intermediate dilution by adding a small volume of the concentrated stock solution to a small volume of the pre-warmed complete medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium for a 100 µM intermediate solution). Pipette up and down gently to mix. The presence of serum proteins can aid solubility.[1]
-
Add the required volume of this intermediate solution to your final volume of pre-warmed culture medium while gently swirling the flask or plate.[1] This two-step process ensures the compound does not experience an abrupt solvent change.
-
Visually inspect the final medium under a light source for any signs of precipitation.
-
Always prepare a vehicle control using the same dilution steps with DMSO only.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Protective effects of this compound in a cellular model of peroxynitrite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | C39H56N6O5S | CID 104902 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Tirilazad Mesylate Dosage Adjustment for Animal Models
Welcome to the technical support center for Tirilazad (B25892) Mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Tirilazad Mesylate in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on dosage adjustment for different animal weights and species.
Frequently Asked Questions (FAQs)
Q1: How do I determine the appropriate starting dose of this compound for a new animal model if published data is for a different species?
A1: When extrapolating a drug dose from one animal species to another, direct conversion based on body weight (mg/kg) is not accurate due to differences in physiology, metabolism, and body surface area. The recommended method is allometric scaling, which uses body surface area to estimate an equivalent dose.
The formula to calculate the Animal Equivalent Dose (AED) is:
AED₂ (mg/kg) = Dose₁ (mg/kg) × (Kₘ₁ / Kₘ₂)
Where:
-
AED₂ is the dose for the new animal species.
-
Dose₁ is the known dose from the published study.
-
Kₘ₁ is the Kₘ factor for the species in the published study.
-
Kₘ₂ is the Kₘ factor for the new animal species.
Kₘ Factor Table for Various Species
| Species | Body Weight (kg) | Kₘ Factor |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Cat | 2 | 11.7 |
| Dog | 10 | 20 |
| Monkey | 3 | 12 |
| Human | 60 | 37 |
For a detailed worked example, please refer to the Experimental Protocols section below.
Q2: Are there known pharmacokinetic differences in this compound across animal species that I should be aware of?
Given the variability in drug metabolism and clearance across species, it is crucial to consider these potential differences.[2] If you are working with a new species or model, it is highly recommended to conduct a pilot pharmacokinetic study to determine key parameters such as clearance, volume of distribution, and half-life.
Q3: What are some reported dosages of this compound used in different animal models?
A3: The dosage of this compound can vary depending on the animal model, the condition being studied, and the route of administration. Below is a summary of some dosages reported in the literature.
Quantitative Data Summary: Reported Dosages of this compound in Animal Models
| Animal Species | Condition Studied | Dosage Regimen | Route of Administration |
| Rat | Focal Cortical Injury | 10 mg/kg | Not Specified |
| Rat | Permanent Middle Cerebral Artery Occlusion | 3 mg/kg | Intravenous (IV) |
| Cat | Transient Focal Cerebral Ischemia | 1.5 mg/kg bolus followed by 0.2 mg/kg/hr infusion | Intravenous (IV)[3] |
| Dog | Cerebral Compression Ischemia | 1.5 mg/kg bolus followed by 0.18 mg/kg/hr infusion | Intravenous (IV)[4] |
| Calf | Endotoxemia | 3 mg/kg every eight hours | Intravenous (IV) |
Q4: What are the signs of overdose or toxicity I should monitor for in my animal experiments?
A4: In four-week toxicity studies involving Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys, this compound was generally well-tolerated at the highest doses tested, with no significant effects on peripheral blood lymphocyte counts, thymus or adrenal weights, or circulating cortisol levels. In dogs administered high doses, some vacuolated macrophages were observed in lymphoid tissues, but otherwise, lymphoid tissues in rats and monkeys were morphologically normal. A study in healthy and endotoxemic calves reported mild and transient tachypnea (rapid breathing) following administration.
It is always crucial to closely monitor animals for any signs of adverse effects, especially when using a new dosage regimen or animal model. This includes monitoring for changes in behavior, respiration, and overall well-being.
Experimental Protocols
Detailed Methodology: Calculating an Equivalent Dose of this compound for a Rat Based on a Feline Study
This protocol provides a step-by-step guide for calculating an appropriate starting dose of this compound for a rat, based on a published study in cats.
Objective: To determine the equivalent intravenous (IV) bolus dose of this compound for a rat model of transient focal cerebral ischemia, based on a feline study that used a 1.5 mg/kg IV bolus.[3]
Materials:
-
Known dose from the feline study (Dose₁): 1.5 mg/kg
-
Kₘ factor for cat (Kₘ₁): 11.7
-
Kₘ factor for rat (Kₘ₂): 6
-
Formula for Animal Equivalent Dose (AED): AED₂ (mg/kg) = Dose₁ (mg/kg) × (Kₘ₁ / Kₘ₂)
Procedure:
-
Identify the known parameters:
-
Dose in cat (Dose₁) = 1.5 mg/kg
-
Kₘ for cat (Kₘ₁) = 11.7
-
Kₘ for rat (Kₘ₂) = 6
-
-
Apply the AED formula:
-
AED_rat = 1.5 mg/kg × (11.7 / 6)
-
AED_rat = 1.5 mg/kg × 1.95
-
AED_rat ≈ 2.93 mg/kg
-
-
Determine the starting dose for the rat study:
-
Based on this calculation, a starting IV bolus dose of approximately 2.9 mg/kg would be a reasonable equivalent for the rat model.
-
-
Consider a pilot study:
-
It is highly recommended to begin with a small cohort of animals to evaluate the safety and efficacy of this calculated dose before proceeding with a large-scale experiment. Adjustments may be necessary based on the observed outcomes in your specific experimental model.
-
Visualizations
Caption: Workflow for this compound dosage adjustment in animal models.
References
- 1. In vitro metabolism of this compound in male and female rats. Contribution of cytochrome P4502C11 and delta 4-5 alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tirilazad treatment does not decrease early brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound does not improve early cerebral metabolic recovery following compression ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Tirilazad Mesylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Tirilazad (B25892) Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is Tirilazad Mesylate and why is enhancing its bioavailability a focus?
A1: this compound is a synthetic, non-glucocorticoid aminosteroid (B1218566) that acts as a potent inhibitor of iron-dependent lipid peroxidation and a free radical scavenger.[1][2] Its neuroprotective properties have been investigated for conditions such as subarachnoid hemorrhage and spinal cord injury.[1] this compound is a lipophilic compound, which can lead to poor aqueous solubility. This poor solubility can be a significant hurdle for oral administration, as it may result in low and variable absorption from the gastrointestinal tract, thereby limiting its therapeutic efficacy. Enhancing its bioavailability is crucial for developing effective oral dosage forms.
Q2: What is the likely Biopharmaceutical Classification System (BCS) class of this compound?
A2: While not definitively published, based on its poor aqueous solubility and high lipophilicity, this compound is likely a BCS Class II drug (low solubility, high permeability).[3][4] For BCS Class II drugs, the rate-limiting step for oral absorption is typically drug dissolution in the gastrointestinal fluids.[4] Therefore, formulation strategies aimed at improving its solubility and dissolution rate are paramount.
Q3: What are the primary formulation strategies to enhance the oral bioavailability of a BCS Class II drug like this compound?
A3: Key strategies for improving the oral bioavailability of BCS Class II drugs include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can enhance its dissolution rate.[5][6][7][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9][10][11] This pre-dissolved state can significantly improve absorption.
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.
Q4: How can I quantify the concentration of this compound in plasma samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and its metabolites in biological matrices like plasma.[12] A reverse-phase HPLC system is typically employed for the separation of steroid-like compounds.
Q5: What animal model is suitable for in vivo bioavailability studies of this compound?
A5: Rats, particularly Sprague-Dawley rats, are a commonly used and well-accepted model for oral pharmacokinetic and bioavailability studies due to their physiological and metabolic similarities to humans for many compounds, as well as their practical advantages in terms of cost and handling.[13][14]
Troubleshooting Guides
Formulation Development
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low drug loading in solid dispersion. | Poor solubility of this compound in the chosen carrier. | Screen a variety of hydrophilic carriers (e.g., PVP K30, HPMC, Soluplus®). Consider using a combination of carriers. |
| Incompatible drug-carrier combination. | Perform thermal analysis (DSC) and FTIR spectroscopy to assess drug-carrier compatibility. | |
| Precipitation of this compound from SEDDS upon dilution. | The formulation is outside the optimal self-emulsification region. | Systematically vary the oil-surfactant-cosolvent ratios and construct a pseudo-ternary phase diagram to identify the stable nanoemulsion region. |
| The hydrophilic-lipophilic balance (HLB) of the surfactant system is not optimal. | Screen surfactants with different HLB values. A combination of high and low HLB surfactants can sometimes be more effective. | |
| Physical instability of the formulation (e.g., crystallization over time). | The drug is in a metastable amorphous state in the solid dispersion. | Incorporate a crystallization inhibitor into the formulation. Ensure storage conditions are appropriate (low humidity and temperature). |
In Vitro Dissolution Testing
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete drug release from the formulation. | Poor wettability of the solid dispersion. | Incorporate a surfactant into the dissolution medium or the formulation itself. |
| The drug has recrystallized during the dissolution study. | Use a dissolution medium that maintains the supersaturated state of the drug (e.g., biorelevant media like FaSSIF or FeSSIF). | |
| High variability in dissolution profiles. | Inhomogeneity of the solid dispersion. | Optimize the manufacturing process (e.g., solvent evaporation or hot-melt extrusion) to ensure a homogenous dispersion of the drug in the carrier. |
| Inconsistent particle size of the formulation. | Ensure consistent particle size distribution through appropriate milling and sieving of the prepared solid dispersion. |
In Vivo Bioavailability Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low and erratic plasma concentrations of this compound. | Poor absorption from the gastrointestinal tract. | Re-evaluate the formulation strategy. Consider a different approach (e.g., SEDDS if solid dispersion failed). |
| Significant first-pass metabolism. | While this compound is cleared by the liver, the extent of first-pass metabolism after oral administration needs to be determined. An intravenous dose group is essential to calculate absolute bioavailability. | |
| High inter-animal variability in pharmacokinetic parameters. | Differences in gastrointestinal physiology among animals. | Ensure consistent fasting periods and administration techniques. Increase the number of animals per group to improve statistical power. |
| Inaccurate dosing. | Carefully calibrate the oral gavage equipment and ensure the formulation is homogenous before each administration. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-carrier ratio.
-
Dissolve both the drug and the carrier in a minimal amount of methanol in a round-bottom flask with the aid of sonication.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the inner wall of the flask.
-
Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask.
-
Pulverize the resulting solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a SEDDS for this compound to improve its solubility and oral absorption.
Materials:
-
This compound
-
Capryol 90 (oil phase)
-
Cremophor EL (surfactant)
-
Transcutol HP (co-solvent)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the appropriate excipients.
-
Based on solubility studies, prepare different formulations by mixing Capryol 90, Cremophor EL, and Transcutol HP in varying ratios (e.g., 3:5:2, 4:4:2, etc.).
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-solvent into a glass vial.
-
Heat the mixture in a water bath at 40°C to ensure homogeneity.
-
Add the accurately weighed this compound to the excipient mixture.
-
Vortex the mixture until the drug is completely dissolved and a clear, homogenous solution is obtained.
-
To evaluate the self-emulsification properties, add 1 mL of the prepared SEDDS formulation to 250 mL of distilled water in a beaker with gentle stirring.
-
Visually observe the formation of the emulsion and measure the time taken for emulsification.
-
Characterize the resulting emulsion for droplet size and polydispersity index.
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Objective: To determine and compare the oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulations (e.g., unformulated drug suspension, solid dispersion, SEDDS)
-
Intravenous formulation of this compound in a suitable vehicle (e.g., saline with a co-solvent)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
Procedure:
-
Divide the rats into different groups (e.g., IV, control oral suspension, oral solid dispersion, oral SEDDS), with at least 5 rats per group.
-
Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Administer the respective formulations to each group. For oral groups, administer a specific dose (e.g., 10 mg/kg) via oral gavage. For the IV group, administer a lower dose (e.g., 2 mg/kg) via tail vein injection.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated HPLC-UV method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Protocol 4: Quantification of this compound in Rat Plasma by HPLC-UV
Objective: To develop and validate an HPLC-UV method for the quantification of this compound in rat plasma.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer (pH 4.0)
-
Internal standard (e.g., a structurally similar steroid)
-
Rat plasma
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
Centrifuge
Procedure:
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 4.0) in a gradient or isocratic elution. A starting ratio of 60:40 (Acetonitrile:Buffer) can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound (a wavelength around 250 nm is a reasonable starting point for steroids with a delta-4 system).
-
Injection Volume: 20 µL.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of the internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC analysis.
-
-
Calibration and Quality Control:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank rat plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process the calibration standards and QC samples along with the study samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the study samples from the calibration curve.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Example Data)
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Absolute Bioavailability (F%) |
| IV Solution | 2 | IV | - | - | 5000 ± 450 | 100 |
| Oral Suspension | 10 | Oral | 150 ± 30 | 2.0 | 1200 ± 250 | 4.8 |
| Solid Dispersion | 10 | Oral | 450 ± 90 | 1.5 | 3500 ± 600 | 14.0 |
| SEDDS | 10 | Oral | 700 ± 120 | 1.0 | 5800 ± 950 | 23.2 |
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Mechanism of action of this compound in preventing lipid peroxidation.
References
- 1. This compound - SCIRE Professional [scireproject.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. turkjps.org [turkjps.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. scispace.com [scispace.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. research.monash.edu [research.monash.edu]
- 10. scispace.com [scispace.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Evaluation of the pharmacokinetics and tolerability of this compound, a 21-aminosteroid free radical scavenger: I. Single-dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 14. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Tirilazad Mesylate in research
Technical Support Center: Tirilazad (B25892) Mesylate
This guide provides researchers, scientists, and drug development professionals with essential information for using Tirilazad Mesylate (U-74006F), focusing on minimizing and understanding its off-target or secondary effects to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for this compound?
A1: this compound is a 21-aminosteroid, also known as a "lazaroid," that functions as a potent inhibitor of iron-dependent lipid peroxidation.[1] Its primary mechanism involves two key actions:
-
Free Radical Scavenging: It directly scavenges lipid peroxyl radicals within cellular membranes, interrupting the chain reaction of lipid peroxidation.[2][3]
-
Membrane Stabilization: It integrates into the lipid bilayer, reducing membrane fluidity and helping to preserve the function of membrane-associated proteins and ion transporters.[1][2][4]
This antioxidant activity is considered its main therapeutic effect, aimed at protecting cells from oxidative damage following insults like ischemia or trauma.[5][6]
Q2: What are the principal secondary or potential off-target effects of Tirilazad?
A2: Beyond its primary antioxidant function, Tirilazad has demonstrated other biological activities that researchers must consider:
-
Anti-inflammatory Effects: Tirilazad can suppress the production of pro-inflammatory cytokines, such as Interleukin-1 (IL-1), independently of its lipid peroxidation inhibition.[7] This suggests it modulates inflammatory signaling pathways.
-
Preservation of Calcium Homeostasis: In models of cerebral ischemia, Tirilazad treatment aids in the recovery of normal extracellular calcium levels.[5] Evidence suggests this is not due to a direct block of calcium channels, but rather is a secondary consequence of preserving cell membrane integrity and the function of ATP-dependent calcium pumps.[2][5]
Q3: How can I experimentally distinguish between Tirilazad's on-target antioxidant effects and its secondary anti-inflammatory effects?
A3: To differentiate these activities, you should design experiments with specific controls and parallel assays.
-
Use a Mechanistic Control: Employ another antioxidant with a different chemical structure (e.g., Trolox, a vitamin E analog) that does not share Tirilazad's steroidal backbone. If both compounds prevent your oxidative stress marker but only Tirilazad produces the secondary effect (e.g., reduces IL-1 expression), this suggests the secondary effect is independent of radical scavenging.
-
Measure Multiple Endpoints: Simultaneously quantify lipid peroxidation (on-target) and the expression of inflammatory markers (secondary effect). For example, run a malondialdehyde (MDA) assay alongside an ELISA for IL-1β or TNF-α. This allows you to determine if the effective concentrations for the two effects are different.
-
Induce Responses Independently: If possible, stimulate the inflammatory pathway in your model using a non-oxidative trigger (e.g., Lipopolysaccharide - LPS). Observing an effect from Tirilazad under these conditions would strongly support a direct anti-inflammatory action.
Troubleshooting Guide
Problem: I'm observing unexpected cytotoxicity at concentrations where I only expect to see antioxidant effects.
-
Possible Cause: The observed toxicity may be an off-target effect unrelated to lipid peroxidation, or it could be a vehicle/solvent effect, especially at high concentrations. Tirilazad's clinical trials were complicated by adverse outcomes in some patient groups, suggesting complex biological effects.[8][9]
-
Troubleshooting Steps:
-
Verify Drug Purity and Stability: Ensure your stock of this compound is not degraded. Prepare fresh solutions.
-
Run a Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., citrate (B86180) buffer, DMSO) used to dissolve the Tirilazad.
-
Perform a Dose-Response Curve: Determine the EC50 for the desired antioxidant effect and the CC50 (50% cytotoxic concentration) in your specific model. This will define your therapeutic window.
-
Use a Positive Control for On-Target Action: Treat cells with a known inducer of lipid peroxidation (e.g., ferrous iron and ascorbate). Confirm that Tirilazad prevents cell death in this context at non-toxic concentrations.[6] If it doesn't, there may be an issue with your experimental system or the drug itself.
-
Problem: My results are inconsistent or not reproducible, especially between different cell types or models.
-
Possible Cause: The metabolic rate of Tirilazad can vary significantly, which was a confounding factor in clinical trials, with different outcomes observed between genders.[10] Different cell lines or animal models will have different metabolic capacities (e.g., expression of cytochrome P450 enzymes), leading to variable concentrations of the parent drug and its active metabolites.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and treatment durations.
-
Characterize Your Model: Be aware of the metabolic capabilities of your chosen cell line or animal model. If you suspect metabolic differences, you may need to measure the concentration of Tirilazad and its key metabolites (like U-89678) over time.[6][11]
-
Consider Serum Effects: Components in fetal bovine serum (FBS) can bind to drugs and affect their free concentration and activity. Test a range of serum concentrations or use serum-free media if your model allows.
-
Data & Parameters
Table 1: On-Target and Secondary Biological Activities of this compound
| Activity Type | Target / Pathway | Effect | Typical Effective Concentration / Dose | Notes |
| On-Target | Iron-Dependent Lipid Peroxidation | Inhibition / Free Radical Scavenging | In Vitro: 3 - 30 µM[6]In Vivo: 1 - 10 mg/kg[5][6] | This is the primary, well-established mechanism of action. |
| Secondary | Inflammatory Signaling | Suppression of Interleukin-1 (IL-1) | In Vivo: Low-dose regimens showed significant effect[7] | The direct molecular target is not fully elucidated but is distinct from the antioxidant effect. |
| Secondary | Ion Homeostasis | Preservation of Extracellular Ca²⁺ | In Vivo: 10 mg/kg[5] | Considered a downstream consequence of membrane stabilization, not a direct channel block. |
Table 2: Physicochemical and Stability Information
| Parameter | Value / Recommendation | Source |
| Chemical Formula | C₂₈H₄₁N₅O • CH₄O₃S | N/A |
| Molecular Weight | 563.8 g/mol | N/A |
| Solubility | Soluble in acidic aqueous solutions (e.g., citrate buffer). | [8] |
| Storage | Store powder at -20°C. Protect from light. | Manufacturer Data |
| Solution Stability | Prepare fresh solutions for each experiment. Supersaturated lipid emulsions have shown long-term stability but are not typical for research use. | [1] |
Experimental Protocols
Protocol 1: Assessing On-Target Activity (Thiobarbituric Acid Reactive Substances - TBARS Assay for Lipid Peroxidation)
This protocol measures malondialdehyde (MDA), a major byproduct of lipid peroxidation.
-
Cell/Tissue Preparation:
-
Culture cells to desired confluency.
-
Pre-treat with this compound (e.g., 1-30 µM) or vehicle for 1-2 hours.
-
Induce oxidative stress by adding a pro-oxidant (e.g., 100 µM FeCl₂ + 1 mM L-ascorbic acid) for a defined period (e.g., 4 hours).
-
Harvest cells/tissue and prepare a homogenate in ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
-
TBARS Reaction:
-
To 100 µL of homogenate, add 100 µL of 8.1% SDS.
-
Add 750 µL of 20% acetic acid solution (pH 3.5).
-
Add 750 µL of 0.8% thiobarbituric acid (TBA).
-
Vortex and incubate the mixture at 95°C for 60 minutes.
-
Cool the tubes on ice for 10 minutes to stop the reaction.
-
-
Measurement:
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve using known concentrations of MDA.
-
Calculate the concentration of MDA in your samples and normalize to total protein content (measured by BCA or Bradford assay). A significant reduction in MDA in Tirilazad-treated samples compared to vehicle indicates on-target activity.
-
Protocol 2: Screening for Secondary Anti-Inflammatory Effects (ELISA for Interleukin-1β)
This protocol measures the secretion of a key pro-inflammatory cytokine.
-
Cell Culture and Treatment:
-
Use an appropriate cell model, such as primary macrophages or a monocytic cell line (e.g., THP-1).
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate inflammation with a non-oxidative agent, such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL), for 18-24 hours. Note: Using a non-oxidative stimulus helps isolate the anti-inflammatory effect from the antioxidant one.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge at 1,000 x g for 10 minutes to remove cells and debris.
-
-
ELISA Procedure:
-
Perform a sandwich ELISA for IL-1β according to the manufacturer's instructions (e.g., from R&D Systems, Abcam).
-
Briefly, coat a 96-well plate with a capture antibody for IL-1β.
-
Add your samples (supernatants) and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP conjugate.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Analysis:
-
Calculate the concentration of IL-1β in your samples based on the standard curve. A dose-dependent decrease in secreted IL-1β in Tirilazad-treated samples indicates an anti-inflammatory effect.
-
Visual Guides & Pathways
Caption: Tirilazad's on-target vs. secondary effects pathways.
Caption: Experimental workflow for confirming effect specificity.
Caption: Troubleshooting logic for unexpected Tirilazad results.
References
- 1. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The 21-aminosteroid antioxidant this compound, U-74006F, blocks cortical hypoperfusion following spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Dose-response analysis of the effect of 21-aminosteroid this compound (U-74006F) upon neurological outcome and ischemic brain damage in permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound (U74006F) on cerebral oxygen consumption, and reactivity of cerebral blood flow to carbon dioxide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drugs and trafficking of ion channels: a new pro-arrhythmic threat on the horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the pharmacokinetics and tolerability of this compound, a 21-aminosteroid free radical scavenger: I. Single-dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cortical hypoperfusion following spreading depression is not altered by this compound (U-74006F) in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Indications for steroid and tirilazad treatment in patients with subarachnoid hemorrhage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of tirilazad in healthy male subjects at doses above 6 mg/kg/day - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tirilazad Mesylate and Edaravone in Oxidative Stress Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Both Tirilazad (B25892) Mesylate and Edaravone (B1671096) exert their therapeutic effects by mitigating oxidative stress, albeit through distinct yet overlapping mechanisms.
Tirilazad Mesylate: A 21-aminosteroid, Tirilazad is a potent inhibitor of lipid peroxidation.[1][2] Its primary mechanism involves scavenging lipid peroxyl radicals within cell membranes, thereby breaking the chain reaction of lipid peroxidation.[3][4] This action helps to maintain the integrity and fluidity of cell membranes, which is crucial for normal cellular function.[2] Additionally, Tirilazad has been shown to stabilize cell membranes and preserve endogenous antioxidants like vitamin E.[2][4] Some studies also suggest it can modulate inflammatory responses and calcium homeostasis.[3]
Edaravone: This small-molecule free radical scavenger has a broader spectrum of activity against various reactive oxygen species.[5][6] It is known to effectively scavenge peroxyl radicals, hydroxyl radicals, and peroxynitrite.[6][7] Due to its amphiphilic nature, Edaravone can act in both aqueous and lipid environments, allowing it to protect both the cytoplasm and cell membranes from oxidative damage.[8][9] Its mechanism involves donating an electron to neutralize free radicals, thereby terminating the radical chain reaction.[10] Furthermore, Edaravone has been shown to upregulate endogenous antioxidant enzymes and exhibit anti-inflammatory properties.[5][11]
Comparative Efficacy in Preclinical Models
While no studies directly comparing this compound and Edaravone in the same experimental model were identified, this section summarizes their individual efficacy in relevant preclinical models of oxidative stress, primarily focusing on cerebral ischemia.
This compound in Oxidative Stress Models
| Experimental Model | Animal Species | Key Findings | Reference |
| Subarachnoid Hemorrhage (SAH) | Rat | Significantly reduced blood-brain barrier damage. | [12] |
| Iron-induced Lipid Peroxidation | Cultured Neurons | Enhanced neuronal survival in a concentration-dependent manner. | [12] |
| Focal Cerebral Ischemia | Gerbil | Inhibited postischemic lipid peroxidation and preserved brain vitamin E levels. | [13] |
| Spreading Depression-induced Hypoperfusion | Rat | Completely blocked cortical hypoperfusion. | [14] |
Edaravone in Oxidative Stress Models
| Experimental Model | Animal Species | Key Findings | Reference |
| Hypoxic-Ischemic Brain Damage | Neonatal Rat | Significantly decreased lipid peroxidation and nitric oxide production. | [15] |
| Amyotrophic Lateral Sclerosis (ALS) model (SOD1 G93A) | Mouse | Slowed the degeneration of motor neurons and reduced oxidative stress markers. | [11] |
| Cerebral Infarction | Rat | Reduced the amount of malondialdehyde-thiobarbituric acid adduct in a dose-dependent manner. | |
| Focal Cerebral Ischemia | Animal Models (Systematic Review) | Improved functional and structural outcomes. | [3] |
| Depression Model (Post Weaning Social Isolation) | Rat | Improved behavioral abnormalities and alleviated oxidative stress. |
Clinical Trials Overview
Both this compound and Edaravone have been evaluated in clinical trials for conditions associated with oxidative stress.
This compound: Clinical trials with Tirilazad for acute ischemic stroke and head injury have yielded largely disappointing results. A systematic review of six trials in acute ischemic stroke found that Tirilazad did not improve outcomes and, in some cases, was associated with worse outcomes. Similarly, a large trial in head injury patients did not show a significant benefit of Tirilazad over placebo.[2]
Edaravone: In contrast, Edaravone is approved for the treatment of acute ischemic stroke in Japan and for amyotrophic lateral sclerosis (ALS) in several countries. A meta-analysis of randomized controlled trials for acute ischemic stroke suggested that Edaravone was associated with improved functional outcomes. For ALS, clinical trials have shown that Edaravone can slow the functional decline in certain patient populations.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and Edaravone in oxidative stress models.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This model is widely used to mimic focal cerebral ischemia.
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 90 or 120 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the filament.
-
Outcome Assessment: Neurological deficit scores, infarct volume (measured by TTC staining), and markers of oxidative stress in the brain tissue are assessed at various time points after reperfusion.
In Vitro Model: Oxidative Stress in a Blood-Brain Barrier (BBB) Model
This model allows for the investigation of drug permeability and protective effects on the BBB under oxidative stress.
-
Cell Culture: Human iPSC-derived brain microvascular endothelial-like cells (iBMECs) are cultured on transwell inserts to form a monolayer.[3]
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the iBMEC monolayer to hydrogen peroxide (H₂O₂) at concentrations mimicking chronic (e.g., 1 mM continuous exposure) or acute (e.g., 50 mM for 1 hour) damage.[3]
-
Treatment: this compound or Edaravone is added to the culture medium at various concentrations before, during, or after the induction of oxidative stress.
-
Assessment of Barrier Function and Oxidative Damage:
-
Transendothelial Electrical Resistance (TEER): Measured to assess the integrity of the barrier.[3]
-
Permeability: Assessed by measuring the passage of fluorescently labeled dextran (B179266) across the monolayer.
-
Oxidative Stress Markers: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.
-
Biochemical Assay: Measurement of Lipid Peroxidation
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure lipid peroxidation.
-
Sample Preparation: Brain tissue is homogenized in ice-cold buffer.
-
Reaction: An aliquot of the homogenate is mixed with a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid).
-
Incubation: The mixture is heated (e.g., at 95°C for 30 minutes) to allow the reaction between malondialdehyde (MDA), a product of lipid peroxidation, and TBA.[8]
-
Measurement: After cooling and centrifugation, the absorbance of the pink-colored supernatant is measured spectrophotometrically (typically at 532 nm). The concentration of MDA is calculated using a standard curve.
Biochemical Assay: Measurement of Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is widely used to measure intracellular ROS.
-
Cell Preparation: Cultured cells are seeded in a multi-well plate.
-
Loading with DCFH-DA: Cells are incubated with DCFH-DA solution, which diffuses into the cells and is deacetylated to the non-fluorescent DCFH.
-
Induction of Oxidative Stress and Treatment: Cells are exposed to an oxidizing agent and treated with the test compound (Tirilazad or Edaravone).
-
Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).[1]
Visualizations
Caption: this compound's mechanism against oxidative stress.
Caption: Edaravone's multi-faceted antioxidant mechanism.
Caption: Workflow for the tMCAO experimental model.
Conclusion
This compound and Edaravone are both potent antioxidants that have demonstrated neuroprotective effects in various preclinical models of oxidative stress. Tirilazad's primary strength lies in its specific and potent inhibition of lipid peroxidation within cell membranes. In contrast, Edaravone exhibits a broader spectrum of radical scavenging activity in both aqueous and lipid environments. While preclinical data for both compounds are promising, their clinical trajectories have diverged significantly, with Edaravone finding success in specific neurological conditions where Tirilazad did not. The lack of direct comparative studies makes it challenging to definitively state which compound is superior. Future head-to-head preclinical studies employing standardized oxidative stress models are warranted to provide a clearer comparative assessment of their therapeutic potential. This would be invaluable for guiding the development of future antioxidant therapies for diseases underpinned by oxidative stress.
References
- 1. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multicenter trial on the efficacy of using this compound in cases of head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. researchgate.net [researchgate.net]
- 6. Aminosteroids for acute traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Edaravone for acute ischemic stroke - Systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Edaravone Dexborneol Versus Edaravone Alone for the Treatment of Acute Ischemic Stroke: A Phase III, Randomized, Double-Blind, Comparative Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases [mdpi.com]
- 14. A randomized controlled clinical trial to compare the safety and efficacy of edaravone in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased oxidative stress in patients with amyotrophic lateral sclerosis and the effect of edaravone administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tirilazad Mesylate and Other 21-Aminosteroids in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tirilazad Mesylate (U-74006F) with other notable 21-aminosteroids, focusing on their mechanisms of action, neuroprotective efficacy, and the experimental data supporting these findings. The 21-aminosteroids, a class of synthetic, non-glucocorticoid steroids, have been extensively investigated for their potent inhibition of lipid peroxidation, a key process in secondary injury following central nervous system (CNS) trauma.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action for this compound and its close analogs is the inhibition of iron-dependent lipid peroxidation in cell membranes. This is achieved through a combination of free radical scavenging and membrane stabilization. However, subtle structural differences among the 21-aminosteroids can lead to variations in their precise mechanisms.
This compound (U-74006F) and its desmethylated analog U-74389G primarily act as potent antioxidants. They intercalate into the cell membrane, where they scavenge lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. While they can scavenge lipid radicals, their activity in this regard is considered less potent than vitamin E; however, their efficacy in inhibiting iron-dependent lipid peroxidation is significant.[1][2] Some evidence suggests that the inhibitory action of Tirilazad is enhanced by metabolic activation within a biologically competent system.[2]
In contrast, U-74500A exhibits a different primary mechanism. While it also inhibits lipid peroxidation, it is a more efficient iron reductant and a potential iron chelator.[2] By interacting directly with iron, U-74500A prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction, a key initiation step in lipid peroxidation. This difference in mechanism may underlie its greater potency in certain in vitro lipid peroxidation assays.[1][2]
The major metabolite of Tirilazad, U-89678 , also possesses significant neuroprotective properties, suggesting that it contributes to the overall therapeutic effect of the parent compound.
Comparative Efficacy: Insights from Experimental Data
The following table summarizes the available quantitative data comparing the neuroprotective and antioxidant effects of this compound with other 21-aminosteroids. It is important to note that direct head-to-head comparisons with standardized IC50 values for lipid peroxidation are limited in the available literature. The presented data is collated from various studies and experimental models.
| Compound | Experimental Model | Endpoint Measured | Key Findings |
| This compound (U-74006F) | Rat model of subarachnoid hemorrhage (SAH) | Blood-Brain Barrier (BBB) Damage | - 35.2% reduction at 0.3 mg/kg- 60.6% reduction at 1.0 mg/kg |
| Cultured fetal mouse spinal cord neurons | Iron-induced Lipid Peroxidative Injury | Concentration-dependent enhancement of neuronal survival | |
| U-74389G | Head-to-head biochemical and bioactive studies | Overall Efficacy | No significant biochemical or bioactive differences observed when compared to Tirilazad (U-74006F). |
| LDL peroxidation model | TBARS formation | Concentration-dependent reduction in thiobarbituric acid-reactive substances (TBARS). | |
| U-89678 (Tirilazad Metabolite) | Rat model of subarachnoid hemorrhage (SAH) | Blood-Brain Barrier (BBB) Damage | - 39.1% reduction at 0.3 mg/kg- 21.3% reduction at 1.0 mg/kg (not statistically significant) |
| Cultured fetal mouse spinal cord neurons | Iron-induced Lipid Peroxidative Injury | Concentration-dependent enhancement of neuronal survival; slightly more potent than Tirilazad. | |
| U-74500A | ADP:Fe(II)-dependent lipid peroxidation in liposomes | Lipid Peroxidation | Concentration-dependent inhibition; more effective than Tirilazad in this system.[2] |
| Microsomal lipid peroxidation (ADP:Fe(III) and NADPH) | Lipid Peroxidation | Both U-74500A and Tirilazad inhibited lipid peroxidation. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Comparative mechanisms of Tirilazad/U-74389G and U-74500A.
Caption: Workflow for assessing lipid peroxidation via the TBARS assay.
Caption: Workflow for assessing blood-brain barrier permeability.
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation in Brain Tissue
This protocol is a common method to quantify malondialdehyde (MDA), an end product of lipid peroxidation.
Materials:
-
Brain tissue
-
Phosphate buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)
-
1,1,3,3-tetramethoxypropane (for MDA standard curve)
-
Spectrophotometer
Procedure:
-
Homogenization: Homogenize brain tissue in cold PBS to create a 10% (w/v) homogenate.
-
Reaction Mixture: In a centrifuge tube, mix the brain homogenate with the 21-aminosteroid of interest at various concentrations.
-
Precipitation: Add TCA solution to the mixture to precipitate proteins.
-
TBA Reaction: Add TBA solution to the mixture.
-
Incubation: Heat the mixture in a boiling water bath (approximately 95°C) for a defined period (e.g., 30 minutes) to allow for the formation of the MDA-TBA adduct.
-
Cooling: Cool the samples on ice to stop the reaction.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with 1,1,3,3-tetramethoxypropane.
Evans Blue Assay for Blood-Brain Barrier (BBB) Permeability
This assay is used to assess the integrity of the blood-brain barrier.
Materials:
-
Evans blue dye solution (e.g., 2% in saline)
-
Saline
-
Trichloroacetic acid (TCA) or formamide (B127407)
-
Spectrophotometer or fluorometer
Procedure:
-
Injection: Inject Evans blue dye intravenously into the experimental animal. The dye will bind to serum albumin.
-
Circulation: Allow the dye to circulate for a specific period (e.g., 1-2 hours).
-
Perfusion: Transcardially perfuse the animal with saline to remove the dye from the vasculature.
-
Tissue Collection: Dissect the brain tissue of interest.
-
Extraction: Homogenize the brain tissue in a solvent such as TCA or incubate in formamide to extract the extravasated Evans blue dye.
-
Centrifugation: Centrifuge the homogenate to pellet the tissue debris.
-
Measurement: Measure the absorbance or fluorescence of the supernatant.
-
Quantification: Quantify the amount of Evans blue in the brain tissue by comparing the readings to a standard curve of known Evans blue concentrations. An increase in the amount of dye in the brain parenchyma indicates increased BBB permeability.
References
Tirilazad Mesylate and Neuronal Apoptosis: A Comparative Analysis of Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tirilazad (B25892) Mesylate's efficacy in mitigating neuronal apoptosis against other neuroprotective agents. We present available experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows to facilitate an objective evaluation.
Introduction to Tirilazad Mesylate and Neuronal Apoptosis
This compound is a 21-aminosteroid, also known as a "lazaroid," developed for its potent antioxidant properties. It functions as a robust inhibitor of iron-dependent lipid peroxidation and a scavenger of free radicals, mechanisms that are critical in preventing the cellular damage that follows central nervous system (CNS) injuries such as ischemic stroke, subarachnoid hemorrhage (SAH), and traumatic brain injury (TBI). By stabilizing cellular membranes, modulating inflammatory responses, and regulating calcium homeostasis, this compound aims to protect neurons from secondary injury cascades that often lead to apoptotic cell death.
Neuronal apoptosis, or programmed cell death, is a critical factor in the progressive neuronal loss following brain injury. This process is orchestrated by a complex network of signaling pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of cell death by cleaving essential cellular proteins and activating DNA-degrading enzymes. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role in regulating the intrinsic pathway by controlling the release of pro-apoptotic factors from the mitochondria.
This guide will compare the neuroprotective effects of this compound with two alternative therapeutic strategies: the broad-spectrum antioxidant Melatonin (B1676174) and pan-caspase inhibitors like Z-VAD-FMK .
Comparative Efficacy in Preventing Neuronal Apoptosis
The following tables summarize the available quantitative data from preclinical studies on the efficacy of this compound and its alternatives in protecting against neuronal apoptosis. It is important to note that direct quantitative data on this compound's effect on specific apoptotic markers is limited in the available literature; therefore, data on neuronal survival and infarct volume reduction are presented as indicators of its neuroprotective potential.
Table 1: Effect of this compound and its Metabolite on Neuronal Survival and Injury
| Compound | Model | Assay | Concentration/Dose | Outcome | Citation |
| This compound | Iron-induced lipid peroxidative injury in fetal mouse spinal cord cells | [3H]alpha-(methyl)-aminoisobutyric acid uptake (Cell Viability) | 3, 10, 30 µM | Concentration-dependent enhancement of neuronal survival | [1] |
| This compound | Transient middle cerebral artery occlusion in rats | Infarct Volume Measurement | 10 mg/kg i.p. | 48% reduction in total infarct volume (P<0.05) | [2] |
| U-89678 (Tirilazad Metabolite) | Iron-induced lipid peroxidative injury in fetal mouse spinal cord cells | [3H]alpha-(methyl)-aminoisobutyric acid uptake (Cell Viability) | 3, 10, 30 µM | Concentration-dependent enhancement of neuronal survival, slightly more potent than Tirilazad | [1] |
Table 2: Comparative Efficacy of Alternative Neuroprotective Agents on Neuronal Apoptosis
| Compound | Model | Assay | Concentration/Dose | Outcome | Citation |
| Melatonin | Traumatic Brain Injury (TBI) in rats | TUNEL Assay | 5, 10, 20 mg/kg | Significant decrease in the number of apoptotic cells (P<0.05) at all doses | [3] |
| Melatonin | Oxidative stress in VSC4.1 motoneurons | Western Blot | 150 nM | Significantly attenuated the increase in Bax:Bcl-2 ratio (P = 0.013) | [4] |
| Z-VAD-FMK (pan-caspase inhibitor) | Oxygen-Glucose Deprivation (OGD) in rat cortical neurons | Cell Death Assay | 100 µM | Significant reduction in cell death from 70.6±2% to 54.3±5% (p = 0.0459) | [5] |
Signaling Pathways in Neuronal Apoptosis
The following diagrams illustrate the key signaling pathways involved in neuronal apoptosis and the proposed points of intervention for this compound and its alternatives.
Caption: Simplified signaling pathway of neuronal apoptosis and points of therapeutic intervention.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections or cultured cells.
Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl termini of DNA breaks with labeled deoxynucleotides. These labeled nucleotides can then be visualized using fluorescence microscopy or chromogenic detection methods.
Protocol for Paraffin-Embedded Brain Tissue Sections:
-
Deparaffinization and Rehydration:
-
Incubate slides at 55-60°C for 30 minutes.
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 80%, 70%, 50%; 2 minutes each).
-
Rinse with deionized water.
-
-
Permeabilization:
-
Incubate slides with Proteinase K solution (e.g., 20 µg/mL in 10 mM Tris-HCl, pH 7.4-8.0) for 15-30 minutes at room temperature.
-
Wash slides with PBS (2 changes, 5 minutes each).
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (e.g., by mixing the enzyme TdT with the label solution containing FITC-dUTP).
-
Apply the TUNEL reaction mixture to the tissue sections.
-
Incubate in a humidified chamber at 37°C for 60 minutes in the dark.
-
Wash slides with PBS (3 changes, 5 minutes each).
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mount the slides with an anti-fade mounting medium.
-
-
Visualization and Quantification:
-
Visualize the slides using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, while all nuclei will show blue fluorescence from DAPI.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei and dividing by the total number of DAPI-stained nuclei in several representative fields.
-
Caspase-3 Activity Assay (Colorimetric)
Objective: To quantify the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: This assay utilizes a specific peptide substrate for caspase-3, Ac-DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide). Activated caspase-3 cleaves this substrate, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.
Protocol for Neuronal Cell Lysates:
-
Cell Lysis:
-
Induce apoptosis in cultured neurons using the desired stimulus.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer (e.g., containing HEPES, CHAPS, and DTT).
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Caspase-3 Activity Measurement:
-
In a 96-well plate, add a defined amount of protein from each cell lysate (e.g., 50-200 µg).
-
Add reaction buffer (containing DTT) to each well.
-
Initiate the reaction by adding the caspase-3 substrate (Ac-DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The level of caspase-3 activity is proportional to the absorbance at 405 nm.
-
Results can be expressed as fold-change in caspase activity compared to an untreated control.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for assessing the anti-apoptotic effects of a test compound and the logical relationship between different experimental outcomes.
Caption: General experimental workflow for validating anti-apoptotic effects.
Conclusion
This compound demonstrates neuroprotective properties, primarily attributed to its potent antioxidant and anti-lipid peroxidation activities. While preclinical studies show it can enhance neuronal survival and reduce infarct volume, direct quantitative evidence of its impact on specific molecular markers of apoptosis, such as caspase activation and Bcl-2 family protein expression, is not as extensively documented as for some alternative agents.
In comparison, Melatonin has been shown to directly reduce the number of apoptotic neurons and modulate the Bax/Bcl-2 ratio. Caspase inhibitors, by their very mechanism, directly target a critical execution step of apoptosis and have demonstrated efficacy in reducing neuronal cell death in experimental models.
The choice of a neuroprotective agent will depend on the specific context of the neuronal injury and the desired therapeutic target. While this compound's broad-spectrum antioxidant effects are beneficial in mitigating the initial insults that can trigger apoptosis, agents like specific caspase inhibitors may offer a more targeted approach to blocking the final common pathway of cell death. Further research is warranted to fully elucidate the specific anti-apoptotic mechanisms of this compound and to directly compare its efficacy against other neuroprotective strategies using standardized apoptotic assays.
References
- 1. Protective effects of this compound and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of combination therapy with tirilazad and magnesium in rats subjected to reversible focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melatonin treatment reduces astrogliosis and apoptosis in rats with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of apoptosis by melatonin in VSC4.1 motoneurons exposed to oxidative stress, glutamate excitotoxicity, or TNF-α toxicity involves membrane melatonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Tirilazad Mesylate Studies: A Comparative Guide for Researchers
An Objective Analysis of a Neuroprotective Agent Across Multi-Center Trials
Tirilazad (B25892) mesylate, a nonglucocorticoid 21-aminosteroid, was developed as a potent inhibitor of lipid peroxidation and a scavenger of free radicals, showing initial promise in preclinical models of neurological injury.[1][2] However, its journey through clinical trials revealed a complex and often contradictory efficacy profile. This guide provides a comprehensive comparison of Tirilazad Mesylate studies conducted across different laboratories and patient populations, offering researchers, scientists, and drug development professionals a consolidated view of its performance, supported by experimental data and detailed methodologies.
Performance Across Multi-Center Clinical Trials
The efficacy of this compound has been evaluated in several large-scale, multi-center, randomized, double-blind, placebo-controlled trials for conditions such as aneurysmal subarachnoid hemorrhage (SAH), acute ischemic stroke, and head injury. These trials, conducted across numerous neurosurgical centers in North America, Europe, Australia, and New Zealand, provide a basis for cross-laboratory validation of the drug's effects.[3][4][5]
Aneurysmal Subarachnoid Hemorrhage (SAH)
Clinical trials in patients with SAH have yielded some of the most encouraging yet complex results for Tirilazad. A notable cooperative study in Europe, Australia, and New Zealand involving 1,023 patients demonstrated that a dosage of 6 mg/kg/day of Tirilazad was associated with reduced mortality and a higher frequency of good recovery on the Glasgow Outcome Scale at 3 months post-SAH, with the benefits being more pronounced in men.[4] However, a subsequent North American study with 902 patients did not show an overall improvement in outcome at the same dosage, though a subgroup analysis suggested a reduction in mortality for men with severe neurological grades (IV-V).[3] A later trial focusing on high-dose (15 mg/kg/day) Tirilazad in women also failed to show an improvement in the primary outcome of mortality, despite a significant reduction in the incidence of symptomatic vasospasm.[6]
| SAH Clinical Trial Comparison | Europe, Australia, NZ Study [4] | North American Study [3] | High-Dose Female Study [6] |
| Number of Patients | 1023 | 902 (897 dosed) | 819 |
| Dosage(s) | 0.6, 2, or 6 mg/kg/day | 2 or 6 mg/kg/day | 15 mg/kg/day |
| Primary Outcome (Mortality) | Reduced at 6 mg/kg/day (p=0.01) | No significant difference overall | No significant difference |
| Favorable Outcome (GOS) | Increased at 6 mg/kg/day (p=0.01) | No significant difference overall | No significant difference |
| Symptomatic Vasospasm | Reduced (not significant, p=0.048) | No significant difference | Reduced (p < 0.04) |
| Noteworthy Subgroup Analysis | Benefits predominantly in men | 6 mg/kg/day reduced mortality in men with Grade IV-V SAH (p=0.03) | N/A |
Acute Ischemic Stroke
In contrast to the mixed results in SAH, the clinical trials for acute ischemic stroke have been largely disappointing. A systematic review of six trials encompassing 1757 patients found that Tirilazad did not improve early or end-of-trial case fatality.[5] In fact, there was a statistically significant increase in the odds of death or disability as measured by the expanded Barthel Index and the Glasgow Outcome Scale.[5] The Randomized Trial of this compound in Patients with Acute Stroke (RANTTAS), a major North American study with 660 patients, was prematurely terminated because the drug did not improve functional outcomes.[7][8]
| Acute Ischemic Stroke Clinical Trial Comparison | Systematic Review (6 trials) [5] | RANTTAS [7][8] |
| Number of Patients | 1757 | 660 |
| Dosage(s) | Varied (low and high doses) | 6 mg/kg/day |
| Primary Outcome (Death/Disability) | Increased odds of death or disability (OR 1.23) | No improvement in functional outcome |
| Case Fatality | No significant alteration | N/A |
| Key Conclusion | Tirilazad increases death and disability | Tirilazad does not improve overall functional outcome |
Experimental Protocols
The primary mechanism of this compound is the inhibition of iron-dependent lipid peroxidation.[1] The following are detailed methodologies for key experiments used to assess this and related antioxidant effects.
Lipid Peroxidation Assay (TBARS Method)
This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation.
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in MDA Lysis Buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.[9]
-
Centrifuge the homogenate at 13,000 x g for 10 minutes to remove insoluble material.[9]
-
For plasma or serum, precipitate proteins using an acid solution (e.g., 10% Trichloroacetic acid or Phosphotungstic Acid) and collect the supernatant after centrifugation.[1][9]
-
-
Assay Procedure:
-
Add Thiobarbituric Acid (TBA) solution to the prepared sample supernatant or MDA standards.[10]
-
Incubate the mixture at 95-100°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored MDA-TBA adduct.[1][10]
-
Cool the samples on ice to stop the reaction.
-
Measure the absorbance of the resulting solution at 532 nm using a spectrophotometer.[11]
-
Calculate the concentration of MDA in the samples by comparing their absorbance to a standard curve generated with known concentrations of MDA.[12]
-
Glutathione (B108866) Peroxidase (GPx) Activity Assay
This assay measures the activity of the antioxidant enzyme Glutathione Peroxidase.
-
Principle: The assay is based on a coupled reaction. GPx reduces a substrate (e.g., cumene (B47948) hydroperoxide or hydrogen peroxide) using glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a process that consumes NADPH. The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm and is proportional to the GPx activity.[13][14]
-
Assay Procedure:
-
Prepare a reaction mixture containing phosphate (B84403) buffer, glutathione reductase, GSH, and NADPH.[15]
-
Add the sample (e.g., cell lysate, tissue homogenate) to the reaction mixture in a 96-well plate.[13]
-
Initiate the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide).[14]
-
Immediately monitor the decrease in absorbance at 340 nm over several minutes using a microplate reader.[15]
-
The rate of decrease in absorbance (ΔA340nm/min) is used to calculate the GPx activity, typically expressed as units/mg of protein. One unit is often defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.[15]
-
Visualizing Pathways and Workflows
To better understand the mechanisms and processes involved in Tirilazad research, the following diagrams have been generated.
References
- 1. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 2. Tirilazad for acute ischaemic stroke | Cochrane [cochrane.org]
- 3. A randomized, double-blind, vehicle-controlled trial of this compound in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, double-blind, vehicle-controlled trial of this compound in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in Europe, Australia, and New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Double-blind, randomized, vehicle-controlled study of high-dose this compound in women with aneurysmal subarachnoid hemorrhage. Part I. A cooperative study in Europe, Australia, New Zealand, and South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [researchdiscovery.drexel.edu]
- 8. A randomized trial of this compound in patients with acute stroke (RANTTAS). The RANTTAS Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 11. mmpc.org [mmpc.org]
- 12. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 13. raybiotech.com [raybiotech.com]
- 14. sciencellonline.com [sciencellonline.com]
- 15. nwlifescience.com [nwlifescience.com]
A Head-to-Head Comparison of Tirilazad Mesylate and NXY-059 in the Context of Acute Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two neuroprotective agents, Tirilazad (B25892) Mesylate and NXY-059, both of which were investigated for the treatment of acute ischemic stroke. Despite promising preclinical data, neither compound ultimately proved successful in pivotal clinical trials. This analysis aims to offer insights into their mechanisms, experimental validation, and clinical outcomes to inform future research in neuroprotection.
Overview and Mechanism of Action
Both Tirilazad Mesylate and NXY-059 were developed to counteract the deleterious effects of oxidative stress, a key contributor to secondary neuronal injury following an ischemic stroke. However, their specific mechanisms of action, while overlapping in their anti-oxidative nature, have distinct characteristics.
This compound is a synthetic, non-glucocorticoid 21-aminosteroid, also known as a "lazaroid." Its primary neuroprotective effect is attributed to the inhibition of iron-dependent lipid peroxidation within cell membranes.[1] This is achieved through a combination of scavenging lipid peroxyl and hydroxyl radicals, thereby preventing the propagation of damage to the lipid bilayer of neural cells.[1] Tirilazad is also believed to stabilize cell membranes and maintain endogenous antioxidant levels.[2][3]
NXY-059 is a nitrone-based, free-radical trapping agent.[4] Its mechanism centers on its ability to form a non-reactive adduct with free radicals, effectively neutralizing them.[5] This action is thought to mitigate the widespread cellular damage caused by the burst of reactive oxygen species (ROS) during the ischemic cascade.[4]
Preclinical Efficacy
Both agents demonstrated significant neuroprotective effects in various animal models of ischemic stroke. The data presented below is a meta-analysis of published preclinical studies.
Table 1: Summary of Preclinical Efficacy in Animal Models of Stroke
| Parameter | This compound | NXY-059 |
| Primary Mechanism | Inhibition of lipid peroxidation, free radical scavenging | Free radical trapping |
| Animal Models | Rats, Gerbils | Rats, Mice, Marmosets |
| Ischemia Models | Permanent and transient focal ischemia | Permanent, transient, and thrombotic ischemia |
| Reduction in Infarct Volume | 29.2% (95% CI: 21.1% to 37.2%)[2][3] | 43.3% (95% CI: 34.7% to 52.8%)[6][7] |
| Improvement in Neurobehavioral Score | 48.1% (95% CI: 29.3% to 66.9%)[2][3] | Statistically significant improvement in motor impairment and neglect[4] |
| Therapeutic Window in Animal Models | Effective when administered shortly after occlusion (e.g., within 10-15 minutes)[8] | Up to 180-240 minutes post-occlusion[4] |
Clinical Trials: Design and Outcomes
The promising preclinical results for both compounds led to their evaluation in large-scale clinical trials for acute ischemic stroke.
This compound Clinical Trials
Tirilazad was assessed in a series of clinical trials, with the "Randomized Trial of this compound in Patients with Acute Stroke" (RANTTAS) being a key study.
| Parameter | Description |
| Trial Design | Prospective, randomized, double-blind, vehicle-controlled[8][9] |
| Patient Population | Patients with acute ischemic stroke[8][9] |
| Treatment Window | Within 6 hours of stroke onset[8][9] |
| Intervention | This compound (6 mg/kg per day) or vehicle for 3 days[8][9] |
| Primary Outcome Measures | Glasgow Outcome Scale (GOS) and Barthel Index (BI) at 3 months[8][9] |
| Outcome | Result |
| Favorable Outcome (GOS) | Odds Ratio: 0.87 (95% CI: 0.60 to 1.25)[8][9] |
| Favorable Outcome (BI) | Odds Ratio: 0.87 (95% CI: 0.60 to 1.25)[8][9] |
| Overall Conclusion | No improvement in overall functional outcome.[8][9] A systematic review of six trials concluded that tirilazad may increase death and disability.[10][11] |
NXY-059 Clinical Trials
NXY-059 was evaluated in two pivotal Phase III trials: the Stroke-Acute Ischemic NXY Treatment (SAINT) I and SAINT II trials.
| Parameter | Description |
| Trial Design | Randomized, double-blind, placebo-controlled[3][12][13] |
| Patient Population | Patients with acute ischemic stroke[3][12][13] |
| Treatment Window | Within 6 hours of stroke onset[3][12][13] |
| Intervention | 72-hour intravenous infusion of NXY-059 or placebo[3][12][13] |
| Primary Outcome Measure | Distribution of disability scores on the modified Rankin Scale (mRS) at 90 days[3][12][13] |
| Trial | Key Findings |
| SAINT I | Statistically significant improvement in the overall distribution of mRS scores (p=0.038).[14] However, no significant improvement in other outcome measures like the NIHSS score.[14] |
| SAINT II | Did not confirm the positive findings of SAINT I. No significant difference in the distribution of mRS scores between the NXY-059 and placebo groups (p=0.33).[13] |
| Pooled Analysis (SAINT I & II) | No evidence of efficacy for NXY-059 in the treatment of acute ischemic stroke.[15] |
Experimental Protocols
Preclinical Animal Model of Focal Cerebral Ischemia (General Protocol)
A common experimental model used to evaluate neuroprotective agents like Tirilazad and NXY-059 is the middle cerebral artery occlusion (MCAO) model in rodents.
-
Animal Preparation: Adult male rodents (e.g., Sprague-Dawley rats) are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Procedure (Intraluminal Filament Model):
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
For transient ischemia, the filament is withdrawn after a defined period (e.g., 60-120 minutes). For permanent ischemia, the filament is left in place.
-
-
Drug Administration: The investigational drug (Tirilazad, NXY-059, or vehicle) is administered intravenously at a predetermined time point relative to the onset of ischemia.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Animals are assessed at various time points (e.g., 24, 48 hours) using a standardized neurological deficit scale.
-
Infarct Volume Measurement: After a set survival period (e.g., 48 hours), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to delineate the infarct area and calculate the infarct volume.
-
Clinical Trial Protocol for a Neuroprotective Agent in Acute Ischemic Stroke (General Protocol)
The SAINT trials for NXY-059 serve as a representative example of a large-scale clinical trial for a neuroprotective agent.
-
Patient Selection (Inclusion Criteria):
-
Adult patients (typically ≥ 18 years of age).
-
Clinical diagnosis of acute ischemic stroke.
-
Symptom onset within a specified time window (e.g., 6 hours).
-
Measurable neurological deficit on a standardized scale (e.g., NIHSS).
-
-
Randomization and Blinding: Patients are randomly assigned to receive either the investigational drug or a matching placebo in a double-blind fashion.
-
Treatment Administration: The study drug or placebo is administered via intravenous infusion for a specified duration (e.g., 72 hours).
-
Concomitant Care: All patients receive standard of care for acute ischemic stroke, which may include thrombolytic therapy (e.g., alteplase) if eligible.
-
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: A measure of global disability at 90 days, such as the modified Rankin Scale (mRS).
-
Secondary Efficacy Endpoints: Neurological deficit scales (e.g., NIHSS), activities of daily living scales (e.g., Barthel Index).
-
Safety Monitoring: Recording of adverse events, serious adverse events, and mortality.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Oxidative Stress and Lipid Peroxidation in Ischemic Stroke
Caption: Oxidative stress pathway in ischemic stroke and points of intervention for Tirilazad and NXY-059.
Experimental Workflow for Preclinical Neuroprotectant Testing
Caption: A typical experimental workflow for evaluating a neuroprotective agent in a preclinical stroke model.
Logical Flow of a Phase III Clinical Trial for Neuroprotection
Caption: The logical progression of a Phase III clinical trial for a neuroprotective drug in acute stroke.
Conclusion
This compound and NXY-059 represent two distinct yet related approaches to mitigating oxidative stress in acute ischemic stroke. While both showed considerable promise in preclinical models, they ultimately failed to demonstrate efficacy in large-scale human trials. The reasons for this translational failure are likely multifactorial and may include differences in pathophysiology between animal models and human stroke, the heterogeneity of the stroke patient population, and the challenge of a limited therapeutic window. A critical analysis of the preclinical data for NXY-059, for instance, has suggested that the robustness of its protective effects may have been overestimated due to methodological shortcomings in some of the animal studies.[16][17]
For researchers in the field, the stories of Tirilazad and NXY-059 underscore the critical importance of rigorous preclinical study design and the need to bridge the translational gap between animal models and human clinical realities. Future endeavors in neuroprotection will benefit from a deeper understanding of the complex cellular and molecular cascades of ischemic injury and the development of therapeutic strategies that can be effectively implemented in the clinical setting.
References
- 1. Nrf2 Regulates Oxidative Stress and Its Role in Cerebral Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of NXY-059 in experimental stroke: an individual animal meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Evidence for the efficacy of NXY-059 in experimental focal cerebral ischaemia is confounded by study quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. A randomized trial of this compound in patients with acute stroke (RANTTAS). The RANTTAS Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in acute ischemic stroke: A systematic review. Tirilazad International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tirilazad for acute ischaemic stroke | Cochrane [cochrane.org]
- 12. ahajournals.org [ahajournals.org]
- 13. NXY-059 for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NXY-059 for acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NXY-059 for the treatment of acute stroke: pooled analysis of the SAINT I and II Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A critical appraisal of the NXY-059 neuroprotection studies for acute stroke: a need for more rigorous testing of neuroprotective agents in animal models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Paradox of Tirilazad Mesylate: A Case Study in Stroke Research Reproducibility
A stark contrast between promising preclinical results and disappointing clinical outcomes marks the history of Tirilazad (B25892) Mesylate in the treatment of acute ischemic stroke. This guide provides a comparative analysis of the experimental data, offering insights into the challenges of translating laboratory findings to clinical practice for researchers, scientists, and drug development professionals.
Tirilazad Mesylate, a potent inhibitor of lipid peroxidation and a free-radical scavenger, emerged from preclinical studies as a promising neuroprotective agent for ischemic stroke.[1][2][3][4] Animal models consistently demonstrated its ability to reduce infarct volume and improve neurological outcomes.[1][3][5][6][7] However, this initial optimism was met with significant setbacks in human clinical trials, where the drug not only failed to show efficacy but was associated with worse outcomes in some patient populations.[1][8][9] This guide delves into the available data to illuminate the factors that may have contributed to this translational failure.
Preclinical Efficacy: A Summary of Positive Findings
Numerous studies in various animal models of focal cerebral ischemia suggested a robust neuroprotective effect of Tirilazad. A meta-analysis of 18 preclinical studies involving 544 animals highlighted a significant reduction in infarct volume and improvement in neurobehavioral scores.[3][6]
| Preclinical Outcome Measure | Reported Efficacy of this compound | Supporting Studies |
| Infarct Volume Reduction | Reduced by an average of 29.2% (95% CI 21.1% to 37.2%) | [3][6] |
| Neurobehavioral Score Improvement | Improved by an average of 48.1% (95% CI 29.3% to 66.9%) | [3][6] |
| Model-Specific Efficacy | Showed a reduction in cortical infarction in models of transient, but not permanent, focal cerebral ischemia in rats. | [7] |
Clinical Trials: A Different Reality
In stark contrast to the preclinical data, six randomized controlled trials involving 1,757 patients with acute ischemic stroke revealed a different and concerning picture. A systematic review of these trials concluded that this compound did not improve outcomes and, in fact, led to an increase in death and disability.[1][8][9]
| Clinical Outcome Measure | Effect of this compound (Odds Ratio, 95% CI) | Key Findings |
| Early Case Fatality | 1.11 (0.79 to 1.56) | No significant effect.[1][9] |
| End-of-Trial Case Fatality | 1.12 (0.88 to 1.44) | No significant effect.[1][9] |
| Death or Disability (Expanded Barthel Index) | 1.23 (1.01 to 1.51) | Statistically significant increase in poor outcomes.[1][8] |
| Death or Disability (Glasgow Outcome Scale) | 1.23 (1.01 to 1.50) | Statistically significant increase in poor outcomes.[1][8] |
| Infusion Site Phlebitis | 2.81 (2.14 to 3.69) | Significantly increased rate of this adverse event.[1][9] |
Worse outcomes were particularly noted in female patients and those who received a lower dose of the drug.[1][9]
Experimental Protocols: A Closer Look at the Discrepancies
The divergence between preclinical and clinical results may be partially explained by differences in experimental design.
Typical Preclinical Protocol:
-
Animal Models: Commonly used models included transient or permanent middle cerebral artery occlusion (MCAO) in rats and gerbils.[1][7]
-
Dosage and Administration: A range of doses were tested, with some studies suggesting a narrow effective dose range.[5] Administration was often intraperitoneal or intravenous.[7]
-
Time to Treatment: A critical factor appears to be the timing of administration. In many animal studies, treatment was initiated very early, sometimes even before or immediately after the ischemic event.[5]
-
Outcome Measures: The primary endpoints were typically infarct volume, measured histologically, and neurological deficit scores.[3][6]
Clinical Trial Protocol:
-
Patient Population: Included patients with presumed acute ischemic stroke, representing a more heterogeneous population than inbred animal strains.[1][9]
-
Dosage and Administration: A broad range of doses were used across the trials.[5] The drug was administered intravenously.[1]
-
Time to Treatment: Treatment was initiated within a specified time window after the onset of stroke symptoms, which was significantly longer than in most animal studies.[5]
-
Outcome Measures: Primary endpoints were clinical outcomes such as mortality and functional disability, assessed using scales like the Barthel Index and Glasgow Outcome Scale.[1][8]
Visualizing the Data
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of Tirilazad and a typical experimental workflow.
Caption: Proposed mechanism of action of this compound in ischemic stroke.
Caption: Generalized experimental workflow for preclinical Tirilazad studies.
Conclusion: Lessons from a Translational Failure
The story of this compound serves as a critical lesson in the field of stroke research and drug development. The failure to reproduce promising preclinical findings in a clinical setting underscores the inherent complexities of translating therapies from animal models to humans.[10][11][12] Key takeaways include the importance of:
-
Rigorous Preclinical Study Design: This includes adequate sample sizes, randomization, blinding, and testing in various models that more closely mimic human stroke.
-
Understanding Dose-Response Relationships: The narrow effective dose range suggested by some animal studies was not thoroughly explored in clinical trials.[5]
-
Bridging the Time-to-Treatment Gap: The significant difference in the timing of drug administration between preclinical and clinical studies remains a major hurdle in stroke research.[5][10]
-
Recognizing the Limitations of Animal Models: While invaluable, animal models cannot fully replicate the heterogeneity and complexity of human stroke.[10][12]
While this compound did not fulfill its initial promise for acute ischemic stroke, the extensive research conducted has provided invaluable insights that continue to inform and improve the design of future neuroprotective strategies. The analysis of its preclinical and clinical data highlights the critical need for a more cautious and rigorous approach to translating laboratory discoveries into effective therapies for stroke patients.
References
- 1. ahajournals.org [ahajournals.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor this compound in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quest for Quality in Translational Stroke Research—A New Dawn for Neuroprotection? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound in acute ischemic stroke: A systematic review. Tirilazad International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tirilazad for acute ischaemic stroke | Cochrane [cochrane.org]
- 10. ahajournals.org [ahajournals.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tirilazad Mesylate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Tirilazad Mesylate, a 21-aminosteroid with neuroprotective properties.
Immediate Safety and Handling Precautions
While this compound is considered non-hazardous in accordance with international workplace safety standards, it is crucial to handle it with care to minimize exposure.[1] Dust generation and accumulation should be actively avoided.[2] In case of accidental spills, the following measures should be taken:
-
Spill Containment: Immediately contain the source of the spill if it is safe to do so.
-
Material Collection: Use absorbent material to collect the spilled substance.
-
Area Decontamination: Thoroughly clean the spill area.
-
Waste Containment: Place all contaminated materials into an appropriately labeled and sealed container for disposal.[1]
Personal protective equipment (PPE) is recommended when handling this compound, especially in larger quantities. This includes:
-
Hand Protection: Wear impervious gloves if there is a possibility of skin contact.
-
Eye Protection: Safety glasses are recommended to prevent eye contact.
-
Protective Clothing: When working with large quantities, protective clothing should be worn.[1]
Step-by-Step Disposal Procedures
The primary guideline for the disposal of this compound is to adhere to all applicable local, state, and federal laws and regulations.[1] The following steps provide a general framework for proper disposal:
-
Waste Identification and Segregation:
-
Identify all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, syringes, petri dishes), and spill cleanup materials.
-
Segregate this waste from other laboratory waste streams to ensure it is handled and disposed of correctly.
-
-
Containerization:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled container.
-
The label should prominently display the name of the chemical ("this compound Waste") and any other information required by your institution's waste management program.
-
-
Consult Institutional Guidelines:
-
Final Disposal:
Quantitative Data Summary
The available Safety Data Sheet for this compound IV Solution did not provide specific quantitative data relevant to disposal procedures (e.g., concentration limits for different disposal methods). The primary directive is adherence to regulatory compliance.
| Data Point | Value/Instruction | Source |
| Hazard Classification | Non-hazardous in accordance with international standards for workplace safety. | Pfizer MSDS[1] |
| Primary Disposal Guideline | Dispose of waste in accordance with all applicable laws and regulations. | Pfizer MSDS[1] |
| Spill Cleanup | Contain spill, collect with absorbent material, clean area, and place waste in a labeled, sealed container. | Pfizer MSDS[1] |
Disposal Process Flowchart
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Tirilazad Mesylate
Essential Safety and Handling Guide for Tirilazad Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent neuroprotective agent. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the environment.
Health Hazard Information
This compound is a synthetic steroid analogue. While it is non-hazardous in accordance with international standards for workplace safety, it may cause mild skin irritation and severe eye irritation.[1] Clinical use of the drug has been associated with changes in liver enzymes.[1]
Occupational Exposure Limit
Pfizer has established an 8-hour time-weighted average (TWA) Occupational Exposure Limit (OEL) for this compound.
| Parameter | Value | Source |
| Pfizer OEL TWA-8 Hr | 0.7 mg/m³ | Pfizer MSDS[1] |
This exposure limit is particularly relevant when handling the solid form of the compound, where dust or mist may be generated.[1]
Operational Plan: Step-by-Step Handling Procedures
Engineering controls should be the primary means of controlling exposure.[1]
1. Engineering Controls:
-
Ventilation: When handling the solid compound or any procedure that may generate dust or aerosols, work within a certified chemical fume hood or a powder containment hood. General room ventilation is adequate for handling the solution if the process does not generate mists.[2]
-
Containment: For larger quantities, consider the use of a glove box or other closed-system transfer methods to minimize exposure.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves, such as nitrile gloves, whenever there is a potential for skin contact.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required, especially when handling the solid form or solutions.[1]
-
Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and skin.
-
Respiratory Protection: If the OEL is exceeded, a NIOSH-approved respirator with an appropriate particulate filter should be worn.[3]
3. Handling the Solid Compound:
-
Weighing: Weigh the solid compound within a fume hood or a balance enclosure to contain any dust.
-
Aliquotting: When preparing solutions, add the solvent to the solid to minimize dust generation.
-
General Handling: Avoid actions that can create dust, such as scraping or vigorous shaking of the solid.
4. Handling the Solution:
-
Preparation: Prepare solutions in a well-ventilated area, preferably within a fume hood.
-
Transfers: Use care when transferring solutions to avoid splashes and aerosol generation.
Emergency Procedures
1. Spills:
-
Small Spills (Solid):
-
Don appropriate PPE.
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a sealable container labeled "Hazardous Waste."
-
Clean the spill area with soap and water.
-
-
Small Spills (Liquid):
-
Don appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material into a sealable container labeled "Hazardous Waste."
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Only trained personnel should clean up large spills.[1]
-
2. First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
Dispose of all waste containing this compound in accordance with local, state, and federal regulations.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated PPE, weigh paper, and empty vials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's EHS department.
2. Disposal Procedure:
-
Ensure all waste containers are properly labeled with the chemical name ("this compound Waste") and the appropriate hazard warnings.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
